(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKSXPYZNXUHEZ-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Profile: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
[1][2][3]
Executive Summary
This compound (CAS: 1018818-04-6 ) is a stereochemically defined proline surrogate used extensively in medicinal chemistry to modulate peptide conformation and metabolic stability.[1][2] As a trans-4-methyl-D-proline derivative, it introduces specific steric constraints that can lock peptide backbones into bioactive geometries (e.g., polyproline II helices or
Chemical Identity & Physicochemical Properties
This moiety is characterized by the trans relationship between the C2-carboxylate and the C4-methyl group on a D-proline backbone.
| Property | Data |
| IUPAC Name | (2R,4S)-1-(tert-butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid |
| Common Name | N-Boc-trans-4-methyl-D-proline |
| CAS Number | 1018818-04-6 |
| Molecular Formula | C |
| Molecular Weight | 229.27 g/mol |
| Stereochemistry | (2R, 4S) [Trans-D-series] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, MeOH, EtOAc, DMSO; sparingly soluble in water |
| pKa (Predicted) | ~3.8 (Carboxylic acid) |
| Storage | 2–8°C, Hygroscopic, Store under inert gas (Ar/N |
Stereoselective Synthesis
The synthesis of the (2R,4S) isomer requires precise control over two chiral centers. While resolution of racemic mixtures is possible, diastereoselective alkylation of pyroglutamic acid is the preferred method for high optical purity.
Mechanistic Rationale
The most robust route utilizes (R)-pyroglutamic acid (D-pyroglutamic acid) as the chiral pool starting material. The C2 stereocenter dictates the facial selectivity of the subsequent alkylation at C4.
-
Enolate Geometry: The lithium enolate of the N-protected pyroglutamate adopts a conformation where the bulky protecting group shields one face.
-
Steric Approach: Alkylation with methyl iodide occurs trans to the C2-carboxylate group due to steric hindrance, yielding the (2R,4S) configuration (trans-methyl) with high diastereomeric excess (de > 95%).
Synthetic Workflow Diagram
Caption: Stereoselective synthesis of this compound via pyroglutamate alkylation.
Detailed Experimental Protocol
Note: All reactions involving lithium enolates must be performed under anhydrous Argon atmosphere.
Step 1: Alkylation of N-Boc-(R)-pyroglutamate ethyl ester
-
Reagents: N-Boc-(R)-pyroglutamic acid ethyl ester (1.0 eq), LiHMDS (1.1 eq), Methyl Iodide (1.5 eq), dry THF.
-
Procedure:
-
Cool a solution of LiHMDS in THF to -78°C.
-
Dropwise add the pyroglutamate ester solution over 30 mins. Stir for 1 hour to ensure complete enolization.
-
Add Methyl Iodide (MeI) slowly. The electrophile approaches from the face opposite the C2-ester group (Trans-addition).
-
Stir at -78°C for 2 hours, then slowly warm to -20°C.
-
Quench: Saturated NH
Cl solution. -
Workup: Extract with EtOAc, wash with brine, dry over Na
SO .
-
-
Validation:
H NMR should show the C4-methyl doublet and confirm trans coupling constants ( Hz vs Hz, though conformational flexibility requires careful NOE analysis).
Step 2: Lactam Reduction
-
Reagents: Super-Hydride (LiBEt
H) or BH THF. -
Mechanism: Selective reduction of the lactam carbonyl to the methylene group without reducing the ester (if conditions are controlled) or reduction to the alcohol followed by re-oxidation (if BH
is used).-
Alternative: Reduction of the lactam to the hemiaminal, followed by silane reduction (Et
SiH/TFA) is often milder and preserves the Boc group integrity.
-
Step 3: Saponification
-
Reagents: LiOH (2.0 eq), THF/H
O (3:1). -
Procedure: Stir at 0°C to RT until TLC indicates consumption of the ester. Acidify carefully with 1N HCl to pH 3–4 and extract immediately to prevent Boc cleavage.
Applications in Drug Discovery[3][5][6][7][8]
Conformational Restriction
The C4-methyl group exerts a steric "locking" effect on the pyrrolidine ring puckering.
-
Unsubstituted Proline: Rapidly interconverts between C
-endo and C -exo puckers. -
(2R,4S)-Methyl: The trans relationship favors a specific pucker (often C
-exo for D-proline analogs) that stabilizes -turn type II' geometries in peptides.
Metabolic Stability
Incorporation of the 4-methyl group blocks metabolic oxidation at the C4 position (a common site for prolyl hydroxylase activity), significantly increasing the half-life of peptide drugs in plasma.
Application Workflow: Solid Phase Peptide Synthesis (SPPS)
Caption: Integration of this compound into SPPS workflows.
Quality Control & Analytics
To ensure the integrity of this chiral building block, the following analytical parameters are mandatory:
-
Chiral HPLC:
-
Column: Chiralpak AD-H or IA.
-
Mobile Phase: Hexane/IPA (with 0.1% TFA).
-
Criteria: Enantiomeric Excess (ee) > 98%; Diastereomeric Excess (de) > 95%.
-
-
NMR Spectroscopy:
-
H NMR (DMSO-d
): Diagnostic doublet for 4-Me at ppm. Rotameric broadening due to the N-Boc group is normal at room temperature; run at 350K for sharp signals.
-
H NMR (DMSO-d
-
Specific Rotation:
- values are sensitive to solvent and concentration. Compare strictly with lot-specific Certificate of Analysis (CoA) or established literature values for the trans-D isomer.
References
-
BOC Sciences. this compound Product Data. BOC Sciences Catalog.
-
Chem-Impex International. Pyrrolidine Derivatives and Analogues. Chem-Impex Catalog. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CAS 1018818-04-6. PubChem. Link
-
Harnying, W., et al. One-pot Preparation of Proline Derivatives. Organic Syntheses, 2013, 90, 280-295. (Methodology reference for proline functionalization). Link
-
ChemicalBook. this compound Properties. ChemicalBook. Link
Technical Guide: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid
Executive Summary
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid (often referred to as Boc-(2R,4S)-4-methylproline ) is a non-proteinogenic amino acid derivative used critically in the design of proteolysis-resistant peptides and conformationally constrained peptidomimetics.[1] As the enantiomer of the "natural-like" trans-4-methyl-L-proline, this scaffold introduces specific steric bulk at the
This guide details the molecular specifications, synthetic pathways, and validation protocols required for utilizing this compound in high-stakes drug discovery campaigns.
Physicochemical Profile
The following specifications serve as the primary quality control baseline for acquiring or synthesizing this building block.
| Parameter | Specification | Notes |
| Chemical Name | (2R,4S)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | Systematic IUPAC name |
| Common Name | Boc-trans-4-methyl-D-proline | Denotes trans relationship between C2-COOH and C4-Me |
| CAS Number | 1018818-04-6 | Specific to the (2R,4S) isomer [1] |
| Molecular Formula | ||
| Molecular Weight | 229.27 g/mol | Average mass for stoichiometry |
| Exact Mass | 229.1314 | Monoisotopic mass for HRMS validation |
| Stereochemistry | (2R, 4S) | Enantiomer of the common (2S, 4R) isomer |
| Physical State | White to off-white crystalline powder | Hygroscopic; store desicated at -20°C |
| Solubility | Soluble in DCM, MeOH, DMSO | Compatible with standard SPPS solvents |
Stereochemical Context
It is critical to distinguish this isomer from its congeners.[1] The (2R,4S) configuration places the C2-carboxylic acid and the C4-methyl group on opposite faces of the pyrrolidine ring (trans).
-
2R: Defines the
-carbon chirality (D-proline series). -
4S: Defines the methyl group orientation relative to the ring pucker.
Synthetic Route & Manufacturing Logic
The synthesis of 4-substituted prolines typically relies on the modification of a 4-oxo-proline scaffold or the ring-closing of chiral acyclic precursors.[1] For the (2R,4S) isomer, the most robust route involves the "Self-Regeneration of Stereocenters" or modification of D-pyroglutamic acid derivatives.
Core Synthetic Workflow
The following pathway describes the industry-standard approach to accessing the trans-4-methyl scaffold with high enantiomeric excess (ee).
Mechanistic Insight[2][3][8]
-
Wittig Olefination: The ketone at C4 of a protected (2R)-4-oxoproline is converted to an exocyclic alkene (methylene group).[1]
-
Hydrogenation: The critical stereodefining step. The bulky group at C2 (the carboxylate or ester) sterically hinders the catalyst approach from the syn face. Consequently, hydrogen adds from the face opposite the C2 substituent, forcing the newly formed C4-methyl group into the trans relationship relative to C2 [2].
Analytical Validation Protocols
Trustworthiness in peptide synthesis relies on the absolute purity of building blocks. A standard Certificate of Analysis (CoA) is insufficient for novel therapeutic development; self-validation is required.[1]
Protocol 1: Stereochemical Purity via Chiral HPLC
Because the (2R,4S) and (2S,4R) enantiomers have identical NMR spectra in achiral solvents, Chiral HPLC is mandatory.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Mobile Phase: Hexane:Isopropanol (90:[1]10) with 0.1% TFA.
-
Detection: UV at 210 nm.[1]
-
Acceptance Criteria: >98% ee. The (2R,4S) peak must be distinct from a spiked sample of the (2S,4R) enantiomer (commercially available as a reference standard).
Protocol 2: NMR Verification of Trans Relative Configuration
While enantiomers are identical, diastereomers (cis vs. trans) are not. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to confirm the trans relationship.
-
Experiment: 1D NOE or 2D NOESY in
. -
Observation: Irradiate the C2-
-proton.[1]-
Cis-isomer ((2R,4R)): Strong NOE enhancement at C4-H (due to proximity).
-
Trans-isomer ((2R,4S) - Target): Weak or absent NOE enhancement at C4-H; strong enhancement of the C4-Methyl protons is possible depending on rotamer population.[1]
-
Application in Peptide Engineering[3][8][9][10][11]
The (2R,4S)-4-methylproline scaffold is not merely a spacer; it is a conformational locking tool .[1]
Conformational Biasing Mechanism
Proline derivatives exist in an equilibrium between two ring puckers:
-
Unsubstituted Proline: Rapid fluctuation between endo and exo.[1]
-
(2R,4S)-4-Methylproline: The methyl group prefers an equatorial orientation to minimize 1,3-diaxial strain.[1] This preference locks the ring into a specific pucker, which in turn dictates the
and backbone torsion angles [3].[2]
Drug Design Utility[2]
-
Proteolytic Resistance: The steric bulk of the methyl group and the D-configuration (2R) prevent access to the active sites of common proteases (e.g., Trypsin, Chymotrypsin), significantly extending plasma half-life.
-
-Turn Induction: This scaffold is ideal for stabilizing Type II'
-turns, often found in the bioactive conformations of GPCR ligands.[1]
References
-
Beck, A. K., et al. (1993). Synthesis of (S)
-Branched Amino Acids.[1][3] Organic Syntheses, 72, 62. (Contextual reference for proline alkylation logic). Available at: [Link][1] -
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[4][5][6] Annual Review of Biochemistry, 78, 929–958. (Definitive text on proline ring pucker and substitution effects). Available at: [Link]
-
PubChem. (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid (Analogous structure for property comparison).[1][7] National Library of Medicine. Available at: [Link][1]
Sources
- 1. 618-27-9|(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Application of (4R)-aminoproline in peptide engineering: conformational bias and pH-responsiveness revisited - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures of peptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. (2R)-1-Boc-4,4-difluoro-2-methylpyrrolidine-2-carboxylic acid | C11H17F2NO4 | CID 69937405 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, a chiral N-protected amino acid derivative, is a valuable building block in medicinal chemistry and drug development.[1] Its rigid, conformationally constrained pyrrolidine ring and the presence of a methyl group make it an attractive component for creating novel therapeutics with enhanced metabolic stability and specific binding properties.[1] Accurate and comprehensive spectroscopic analysis is paramount for confirming the identity, purity, and structure of this molecule, ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide offers insights into the interpretation of the spectral data and outlines the fundamental experimental protocols for their acquisition.
Introduction: The Significance of Spectroscopic Validation
In the landscape of modern drug discovery, the unambiguous characterization of chiral building blocks is a critical quality control checkpoint. This compound, with its defined stereochemistry, serves as a crucial synthon in the synthesis of complex molecules.[1] Spectroscopic techniques provide a non-destructive and highly informative means to verify the chemical structure and purity of this compound. Each technique offers a unique window into the molecular architecture:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework, providing information on the connectivity and chemical environment of each atom.
-
Infrared (IR) Spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Mass Spectrometry (MS) determines the molecular weight and can provide information about the elemental composition and fragmentation patterns.
This guide is designed to serve as a practical reference for researchers, enabling them to confidently identify and characterize this compound in a laboratory setting.
Molecular Structure and Key Physicochemical Properties
A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.
Caption: Molecular Structure Diagram
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₄ | [] |
| Molecular Weight | 229.27 g/mol | [] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 105 - 109 °C (for the (2S,4S) isomer) | [3] |
| Chirality | (2R,4S) configuration | [3] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. The following sections outline the expected ¹H and ¹³C NMR data.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad Singlet | 1H | COOH |
| ~4.1-4.3 | Multiplet | 1H | H-2 |
| ~3.4-3.6 | Multiplet | 1H | H-5a |
| ~3.1-3.3 | Multiplet | 1H | H-5b |
| ~2.2-2.4 | Multiplet | 1H | H-4 |
| ~2.0-2.2 | Multiplet | 1H | H-3a |
| ~1.7-1.9 | Multiplet | 1H | H-3b |
| 1.47 | Singlet | 9H | Boc (3 x CH₃) |
| ~1.0-1.2 | Doublet | 3H | 4-CH₃ |
Interpretation of the ¹H NMR Spectrum:
-
Carboxylic Acid Proton (COOH): A highly deshielded, broad singlet is expected in the 10-12 ppm region due to the acidic nature of the proton and hydrogen bonding.
-
H-2 Proton: This proton, alpha to the carboxylic acid and the nitrogen atom, will appear as a multiplet due to coupling with the H-3 protons. Its chemical shift is downfield due to the electron-withdrawing effects of the adjacent functional groups.
-
H-5 Protons: The two protons on C-5 are diastereotopic and will likely appear as separate multiplets. They are adjacent to the nitrogen atom of the Boc-protected amine.
-
H-4 Proton: This proton will be a multiplet due to coupling with the H-3 and H-5 protons, as well as the methyl protons.
-
H-3 Protons: The two protons on C-3 are also diastereotopic and will present as distinct multiplets, coupling with H-2 and H-4.
-
Boc Protons: The nine equivalent protons of the tert-butoxycarbonyl group will appear as a sharp singlet at approximately 1.47 ppm.
-
4-Methyl Protons: The three protons of the methyl group at the C-4 position will appear as a doublet due to coupling with the H-4 proton.
¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | COOH |
| ~154-156 | Boc C=O |
| ~80-82 | Boc C(CH₃)₃ |
| ~58-60 | C-2 |
| ~52-54 | C-5 |
| ~35-37 | C-3 |
| ~33-35 | C-4 |
| ~28.5 | Boc CH₃ |
| ~18-20 | 4-CH₃ |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the carboxylic acid carbonyl (~175-180 ppm) and one for the Boc carbonyl (~154-156 ppm).
-
Quaternary Boc Carbon: The quaternary carbon of the tert-butyl group will appear around 80-82 ppm.
-
Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine ring carbons (C-2, C-3, C-4, and C-5) will be in the aliphatic region. C-2 and C-5, being adjacent to the nitrogen atom, will be more deshielded than C-3 and C-4. The presence of the methyl group will also influence the chemical shift of C-4.
-
Methyl Carbons: The three equivalent methyl carbons of the Boc group will give a strong signal around 28.5 ppm, while the C-4 methyl group will appear further upfield (~18-20 ppm).
Caption: NMR Analysis Workflow
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.
Table 4: Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2850-3000 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Boc carbamate |
| ~1160 | C-O stretch | Boc ester |
Interpretation of the IR Spectrum:
-
O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.
-
C-H Stretch: Aliphatic C-H stretching vibrations will appear in the 2850-3000 cm⁻¹ range.
-
C=O Stretches: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch will appear around 1740 cm⁻¹, while the Boc carbamate C=O stretch will be at a slightly lower frequency, around 1690 cm⁻¹.
-
C-O Stretch: A strong band around 1160 cm⁻¹ is characteristic of the C-O stretching vibration of the Boc ester group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Table 5: Predicted Mass Spectrometry Data (ESI)
| m/z (amu) | Ion |
| 230.1392 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₄⁺) |
| 252.1211 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₄⁺) |
| 228.1236 | [M-H]⁻ (Calculated for C₁₁H₁₈NO₄⁻) |
| 174.1025 | [M - C₄H₉O₂ + H]⁺ (Loss of Boc group) |
| 130.0868 | [M - C₅H₉O₂ + H]⁺ (Loss of Boc and COOH) |
Interpretation of the Mass Spectrum:
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺ are expected to be prominent. In negative ion mode, the deprotonated molecule [M-H]⁻ should be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.
-
Fragmentation: A characteristic fragmentation pattern would involve the loss of the Boc group (C₅H₉O₂) or isobutylene (C₄H₈) from the molecular ion. Further fragmentation of the pyrrolidine ring may also be observed.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the available instrumentation.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a transparent pellet.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition: Introduce the sample into the ESI source of the mass spectrometer. Acquire the spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peaks and any significant fragment ions. For HRMS, compare the measured m/z values to the calculated values for the expected elemental compositions.
Conclusion
The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a comprehensive and definitive characterization of this compound. This guide has detailed the expected spectral data and their interpretation, offering a valuable resource for researchers in synthetic and medicinal chemistry. By applying these analytical methods, scientists can ensure the quality and structural integrity of this important chiral building block, thereby supporting the advancement of drug discovery and development programs.
References
-
(2S,4S)-N-Boc-4-Methylpyrrolidine-2-Carboxylic Acid - Bouling Chemical Co., Limited. (URL: [Link])
- EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
Sources
Methodological & Application
Application Note: Chemoselective Boc Deprotection of (2R,4S)-4-Methylproline
This Application Note and Protocol guide details the deprotection of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid (CAS 1018818-04-6), a critical chiral scaffold in peptidomimetic drug discovery.
Introduction & Strategic Significance
The pyrrolidine scaffold, particularly substituted prolines like (2R,4S)-4-methylpyrrolidine-2-carboxylic acid , is ubiquitous in modern drug design.[1] It serves as a conformationally constrained mimetic, often used to induce
The removal of the tert-butoxycarbonyl (Boc) group is a pivotal step. While seemingly routine, the deprotection of proline derivatives carries specific risks:
-
Stereochemical Integrity: The C2 stereocenter (alpha-carbon) in prolines is susceptible to racemization via oxazolone intermediates if activation occurs, though direct acid deprotection is generally safe.
-
Product Isolation: The resulting secondary amine is highly polar and water-soluble (zwitterionic), making extraction difficult. Isolation as a salt (HCl or TFA) is the industry standard.
-
Cation Scavenging: The generation of the tert-butyl cation (
) requires management to prevent alkylation of nucleophilic side chains (though less critical for this aliphatic substrate) or polymerization.
This guide presents two validated protocols: Method A (HCl/Dioxane) for scalable isolation of the hydrochloride salt, and Method B (TFA/DCM) for small-scale synthesis or immediate downstream coupling.
Reaction Mechanism & Critical Control Points
The deprotection follows an acid-catalyzed E1 elimination pathway. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate.
Figure 1: Mechanistic Pathway
Caption: Acid-catalyzed cleavage of the Boc group yielding the amine salt, CO2, and isobutylene.
Experimental Protocols
Method A: HCl-Mediated Deprotection (Scalable)
Best for: Gram-scale synthesis, storage of stable solid intermediate. Product: (2R,4S)-4-methylpyrrolidine-2-carboxylic acid hydrochloride.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reagent: 4.0 M HCl in 1,4-Dioxane (5-10 equiv)
-
Solvent: 1,4-Dioxane (anhydrous) or Ethyl Acetate (EtOAc)
-
Precipitant: Diethyl ether (
) or MTBE
Protocol Steps
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve the Boc-protected substrate (1 g, 4.36 mmol) in minimal 1,4-dioxane (3 mL).
-
Note: If the substrate is not fully soluble, add EtOAc (2 mL).
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in dioxane (11 mL, 44 mmol, 10 equiv) dropwise over 10 minutes.
-
Why: Controlling exotherm prevents potential degradation, although the Boc group is robust.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (20-25°C) for 1–2 hours.
-
Monitor: Check consumption by TLC (stain with Ninhydrin; free amine turns yellow/brown for prolines) or LCMS.
-
-
Workup (Precipitation):
-
The product often precipitates as a white solid during the reaction.
-
If a suspension forms: Dilute with cold
(30 mL) to maximize precipitation. -
If solution remains clear: Concentrate to ~1/3 volume under vacuum, then add
.
-
-
Isolation: Filter the solid under inert atmosphere (nitrogen blanket) to avoid moisture absorption. Wash the filter cake with cold
(3 x 10 mL). -
Drying: Dry the white solid in a vacuum oven at 40°C for 12 hours.
Method B: TFA-Mediated Deprotection (Solution Phase)
Best for: Small scale (<100 mg), SPPS, or immediate downstream coupling. Product: (2R,4S)-4-methylpyrrolidine-2-carboxylic acid trifluoroacetate.
Reagents
-
Substrate: this compound (1.0 equiv)
-
Acid: Trifluoroacetic acid (TFA)[1]
-
Solvent: Dichloromethane (DCM)
-
Scavenger: Triethylsilane (TES) or Water (Optional but recommended)
Protocol Steps
-
Preparation: Dissolve substrate in DCM (concentration 0.1 M).
-
Cocktail Preparation: Prepare a solution of TFA:DCM:H2O (50:45:5 v/v/v).
-
Why Water? Water acts as a scavenger for the tert-butyl cation, preventing it from reacting with the carboxylate to form tert-butyl esters (transesterification).
-
-
Execution: Add the TFA cocktail to the substrate at 0°C. Stir at room temperature for 30–60 minutes.
-
Workup:
-
Concentrate the mixture in vacuo (rotary evaporator) at <35°C.
-
Azeotroping: To remove residual TFA, add Toluene (5 mL) and re-evaporate. Repeat 3 times. This is critical as residual TFA can inhibit subsequent coupling reactions.
-
-
Result: The product is usually a viscous oil (TFA salt). Use immediately.
Process Control & Analytics
Quantitative Data Summary
| Parameter | Method A (HCl/Dioxane) | Method B (TFA/DCM) |
| Yield | 90–98% (Isolated Solid) | >95% (Quantitative Crude) |
| Reaction Time | 1–2 Hours | 30–60 Minutes |
| Physical State | White Hygroscopic Solid | Viscous Oil / Glass |
| Counterion | Chloride ( | Trifluoroacetate ( |
| Stability | High (Months at 4°C) | Moderate (Use immediately) |
Analytical Validation
-
1H NMR (D2O or DMSO-d6):
-
Loss of Boc singlet (~1.4 ppm, 9H).
-
Retention of Methyl doublet (~1.0-1.1 ppm).
-
Diagnostic shift of alpha-proton (H2) downfield due to ammonium formation.
-
-
Enantiomeric Purity (Chiral HPLC):
-
Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).
-
Mobile Phase: Perchloric acid (pH 1.5) or MeOH/Acetonitrile with acidic buffer.
-
Criteria: >98% ee required. Racemization is rare in deprotection but possible if the starting material contained minor impurities amplified by crystallization.
-
Troubleshooting & Optimization
Figure 2: Troubleshooting Logic Flow
Caption: Decision matrix for common deprotection anomalies.
-
Hygroscopicity: The HCl salt is hygroscopic. If the solid turns to oil on the filter, dissolve in MeOH and re-precipitate with
, then dry strictly under high vacuum with . -
Incomplete Reaction: If using HCl/Dioxane, ensure the reagent is fresh. HCl gas can escape dioxane over time, lowering the concentration. Titrate or use a fresh bottle.
-
Ester Formation: If using MeOH as a co-solvent with HCl, there is a high risk of converting the carboxylic acid to a methyl ester (Fischer Esterification). Strictly avoid alcohols during the acid step.
References
-
Han, G., et al. "Design and Synthesis of Proline Derivatives." Journal of Organic Chemistry, 2005.
- Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Ed. John Wiley & Sons, 2006. (Standard Reference for Boc cleavage conditions).
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.
-
ACS Green Chemistry Institute. "Boc Deprotection Guide." ACS GCI Pharmaceutical Roundtable.
-
PubChem Compound Summary. "this compound."[1]
Sources
Application Note & Protocol: Chiral HPLC Analysis of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
Abstract
This comprehensive application note provides a detailed protocol for the chiral High-Performance Liquid Chromatography (HPLC) analysis of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, a critical chiral building block in contemporary drug discovery and development. The enantiomeric purity of such intermediates is a crucial quality attribute, necessitating robust and reliable analytical methods. This guide delves into the rationale behind method development, offering a step-by-step protocol for achieving baseline separation of the enantiomers. It is intended for researchers, scientists, and drug development professionals seeking to establish a validated chiral separation method for this and structurally related compounds.
Introduction: The Imperative of Chiral Purity
This compound is a proline derivative incorporating two stereocenters. Its specific stereoisomeric form is fundamental to the desired pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drugs and intermediates.[1][2] Consequently, a well-characterized and validated analytical method for quantifying the enantiomeric excess (%ee) is indispensable.
The direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs) in HPLC.[3] These phases create a chiral environment where the transient diastereomeric complexes formed between the enantiomers and the CSP exhibit different interaction energies, leading to differential retention times and, thus, separation. For Boc-protected amino acids and their derivatives, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated broad applicability and high selectivity.[4][5][6][7]
This document outlines a method utilizing a polysaccharide-based CSP, leveraging its proven success in resolving a wide array of N-protected amino acids.[4][6][7] We will explore the critical parameters of the method, including the selection of the chiral stationary phase, mobile phase composition, and detection settings, providing the scientific reasoning for each choice to ensure a robust and reproducible separation.
Method Development & Rationale
The development of a successful chiral separation method hinges on the systematic evaluation of several key parameters. The logical flow for this process is outlined below.
Caption: Workflow for Chiral HPLC Method Development.
Chiral Stationary Phase (CSP) Selection
Polysaccharide-derived CSPs, particularly those based on cellulose or amylose carbamate derivatives, are highly effective for the separation of a broad range of chiral compounds, including Boc-protected amino acids.[2][4] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. For the target analyte, a column such as a Lux Cellulose-2 or Chiralpak AD-H is recommended as a starting point due to their demonstrated success with proline derivatives.[4][6][7]
Mobile Phase Selection
The choice of mobile phase mode (normal-phase, reversed-phase, or polar organic) is critical.
-
Normal-Phase (NP): Typically employing mixtures of alkanes (e.g., hexane) and alcohols (e.g., ethanol, isopropanol), often with an acidic additive like trifluoroacetic acid (TFA). This mode is highly effective for polysaccharide CSPs. The acidic additive helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[6][7]
-
Reversed-Phase (RP): Uses aqueous-organic mobile phases (e.g., acetonitrile/water or methanol/water) with buffers. While versatile, achieving high selectivity for some Boc-protected amino acids can be challenging in this mode.[4]
-
Polar Organic Mode (PO): Utilizes polar organic solvents like acetonitrile and/or methanol, often with additives. This can be a good alternative to NP, especially for compounds with moderate polarity.
For this compound, the Normal-Phase mode is the recommended starting point due to the structural similarity to other proline derivatives for which this mode has proven highly successful.[6][7]
Detailed Experimental Protocol
Materials and Reagents
-
Analyte: this compound and its corresponding enantiomer/diastereomers for method development and specificity validation.
-
Solvents: HPLC grade n-Hexane, Ethanol, Isopropanol, and Acetonitrile.
-
Additive: Trifluoroacetic Acid (TFA), analytical grade.
-
Sample Diluent: A mixture of Hexane and Isopropanol (e.g., 80:20 v/v).
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Standard system with UV detector. |
| Chiral Column | Lux® 5 µm Cellulose-2, 250 x 4.6 mm | Proven selectivity for similar compounds.[2][4] |
| Mobile Phase | n-Hexane / Ethanol / TFA (90:10:0.1, v/v/v) | Typical starting conditions for NP mode.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm | Carboxylic acids and Boc-group have UV absorbance at low wavelengths. |
| Injection Vol. | 10 µL | Adjust based on sample concentration and detector response. |
| Sample Conc. | 0.5 - 1.0 mg/mL | A good starting concentration for initial screening. |
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent (Hexane/Isopropanol, 80:20 v/v).
-
Vortex to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Protocol for Analysis
-
System Equilibration: Equilibrate the HPLC system and chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the sample diluent to ensure no interfering peaks are present.
-
Sample Injection: Inject the prepared sample solution.
-
Data Acquisition: Acquire the chromatogram for a sufficient time to allow for the elution of both enantiomers (a run time of 20-30 minutes is a good starting point).
Method Optimization and System Suitability
Should the initial conditions not provide baseline separation (Resolution > 1.5), the following optimization steps should be considered:
-
Mobile Phase Composition: Systematically vary the ratio of Hexane to Ethanol (e.g., from 95:5 to 85:15). Increasing the alcohol content will generally decrease retention times.
-
Alcohol Modifier: Evaluate the use of Isopropanol in place of or in combination with Ethanol, as this can alter the selectivity.
-
TFA Concentration: Adjust the TFA concentration between 0.05% and 0.2%. This can significantly impact peak shape and retention.
-
Temperature: Investigate the effect of column temperature (e.g., in the range of 15 °C to 40 °C). Lower temperatures often increase chiral selectivity but may lead to broader peaks.[8]
A system suitability test (SST) must be performed before any sample analysis. A solution containing both the desired enantiomer and a small amount of the undesired enantiomer (e.g., a racemic mixture) should be injected.
| SST Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 |
| Tailing Factor (Tf) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| %RSD of Retention Time | ≤ 2.0% (for 5 replicate injections) |
Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[1][9] Key validation parameters include:
-
Specificity: The ability to assess the desired enantiomer in the presence of its impurities, including the other enantiomer.
-
Linearity: Demonstrated over a range of concentrations for the undesired enantiomer (e.g., from the Limit of Quantitation to 1.5% of the main component concentration).[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of the undesired enantiomer that can be reliably detected and quantified.
-
Accuracy: Determined by spiking the main component with known amounts of the undesired enantiomer at different levels.
-
Precision: Assessed at the level of repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
-
Robustness: Evaluation of the method's performance with deliberate small variations in parameters like mobile phase composition, flow rate, and temperature.
Conclusion
This application note provides a robust starting point for the chiral HPLC analysis of this compound. By employing a polysaccharide-based chiral stationary phase in the normal-phase mode, a selective and reliable separation can be achieved. The outlined protocol, combined with a systematic approach to method optimization and full validation, will ensure the generation of accurate and defensible data for the enantiomeric purity assessment of this critical pharmaceutical intermediate.
References
-
Chem-Impex. (2R,4S)-Boc-4-amino-1-Fmoc-pyrrolidine-2-carboxylic acid. [Link]
-
Zhao, H., & Li, J. (2018). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.[Link]
-
Subramanian, G. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.[Link]
-
Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
-
Patil, S. D., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH.[Link]
-
ResearchGate. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. [Link]
-
Eksteen, R., & Miller, L. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine.[Link]
-
KoreaScience. (2012). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. [Link]
-
Der Pharma Chemica. (2016). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. [Link]
-
PubMed. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
-
ResearchGate. (2007). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. [Link]
-
SciSpace. (2017). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. [Link]
-
PMC - NIH. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]
-
Chromatography Online. (2012). System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Juniper Publishers. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC. [Link]
-
ACS Publications. (2013). Chiral Discrimination of a Proline-Based Stationary Phase: Adhesion Forces and Calculated Selectivity Factors. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioanalysis-zone.com [bioanalysis-zone.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry of Peptides Containing 4-Methylproline
Introduction
The incorporation of non-proteinogenic amino acids into peptide therapeutics is a rapidly expanding strategy in drug discovery, offering a means to enhance proteolytic stability, modulate bioactivity, and refine conformational properties. Among these, 4-methylproline (4-mPro), a rare amino acid found in cyanobacterial natural products, is of growing interest.[1] Its subtle structural modification—the addition of a methyl group to the C4 position of the proline ring—can significantly influence the physicochemical properties of a peptide. For researchers and drug developers working with these modified peptides, a thorough understanding of their behavior during mass spectrometric analysis is critical for accurate characterization, sequencing, and quantification.
This application note provides a detailed guide to the mass spectrometry of peptides containing 4-methylproline. We will delve into the unique chemical properties of 4-mPro, build upon the well-established principles of proline fragmentation, and offer detailed protocols for sample preparation, LC-MS/MS analysis, and data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust analytical methods for this novel class of peptides.
The Unique Chemical Signature of 4-Methylproline
To understand the mass spectrometric behavior of 4-methylproline-containing peptides, it is essential to first appreciate the structural nuances imparted by the methyl group.
-
Stereochemistry and Conformation: The 4-methyl group introduces an additional chiral center, leading to four possible stereoisomers: (2S, 4R)- and (2S, 4S)-4-methylproline, and their corresponding (2R) enantiomers. The stereochemistry of the 4-methyl group significantly influences the puckering of the pyrrolidine ring (Cγ-endo vs. Cγ-exo).[2] This, in turn, affects the cis/trans isomerization equilibrium of the preceding peptide bond, a key factor in the peptide's overall conformation and, potentially, its fragmentation pattern.[3][4] The Cγ-exo ring pucker tends to stabilize the trans amide bond, while the Cγ-endo pucker is more favored in a cis amide bond.[2]
-
Hydrophobicity and Basicity: The addition of a methyl group increases the hydrophobicity of the proline residue. This can influence the peptide's retention time in reversed-phase liquid chromatography (RPLC), typically leading to later elution compared to its non-methylated counterpart. The methyl group is not expected to significantly alter the basicity of the proline nitrogen, which has a high proton affinity and plays a crucial role in charge-directed fragmentation.
Core Principles of Proline Mass Spectrometry: A Foundation
The fragmentation of proline-containing peptides is distinct from that of peptides with other amino acids. A foundational understanding of these principles is necessary before considering the influence of the 4-methyl group.
Collision-Induced Dissociation (CID) and the "Proline Effect"
Under low-energy CID conditions, peptides containing proline exhibit a characteristic fragmentation pattern known as the "proline effect." This is the preferential cleavage of the peptide bond N-terminal to the proline residue, resulting in a prominent y-ion.[5] This phenomenon is attributed to the high proton affinity of the proline's secondary amine, which localizes the charge and directs fragmentation to the preceding amide bond.
Higher-Energy Collisional Dissociation (HCD)
HCD, a beam-type CID, generally produces a richer fragmentation spectrum with more b- and y-ions compared to traditional ion trap CID. While the "proline effect" is still observed, HCD can provide more comprehensive sequence coverage, which is particularly useful for complex peptides.
Electron Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide precursor. This induces cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. A key advantage of ETD is that it is less dependent on the peptide's sequence and modifications.[6] ETD can be particularly beneficial for proline-rich peptides, as it can overcome the limitations of CID, which often yields spectra dominated by the "proline effect," thereby providing more complete sequence information.[7]
Mass Spectrometry of 4-Methylproline Containing Peptides: Expected Behavior and Analysis
While direct, published fragmentation studies on a wide range of 4-methylproline-containing peptides are limited, we can make strong, evidence-based inferences about their behavior based on the known principles of proline and other substituted prolines.
Expected Fragmentation Patterns
-
Collision-Induced Dissociation (CID): We anticipate that the "proline effect" will be a dominant feature in the CID spectra of 4-methylproline-containing peptides. The high basicity of the proline nitrogen, which drives this effect, is not significantly altered by the 4-methyl group. Therefore, a prominent y-ion resulting from cleavage N-terminal to the 4-mPro residue is expected. The presence of the methyl group may subtly influence the stability of the resulting fragment ions, but the primary fragmentation pathway should remain consistent with that of proline.
-
Higher-Energy Collisional Dissociation (HCD): Similar to CID, HCD spectra are expected to show a strong y-ion from cleavage N-terminal to the 4-mPro residue. However, the higher energy deposition should also yield a more complete series of b- and y-ions, facilitating unambiguous sequence confirmation.
-
Electron Transfer Dissociation (ETD): ETD is expected to provide comprehensive fragmentation along the peptide backbone, generating a rich series of c- and z-ions. This will be particularly valuable for sequencing peptides where CID or HCD yields limited information due to a dominant "proline effect." The 4-methyl group is not expected to interfere with the ETD fragmentation mechanism.
Below is a diagram illustrating the expected primary fragmentation pathways for a peptide containing 4-methylproline under CID and ETD.
Caption: Expected CID and ETD fragmentation of a 4-mPro peptide.
Distinguishing Stereoisomers
Differentiating between the (4R) and (4S) stereoisomers of 4-methylproline within a peptide sequence by mass spectrometry alone is challenging. While the fragmentation patterns are likely to be very similar, subtle differences in ion intensities might arise due to stereochemistry-dependent conformational effects that influence fragmentation efficiencies.
A more robust approach for isomer differentiation is the coupling of liquid chromatography or ion mobility spectrometry with mass spectrometry.
-
Liquid Chromatography (LC): High-resolution reversed-phase or chiral chromatography may be able to separate peptides containing different 4-mPro stereoisomers, allowing for their individual analysis by MS/MS.[8][9]
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge.[10] The different ring puckers and overall peptide conformations induced by the (4R) and (4S) isomers could result in different collision cross-sections, enabling their separation by IMS prior to mass analysis.
Protocols
Protocol 1: Sample Preparation of Synthetic Peptides Containing 4-Methylproline
This protocol outlines the general steps for preparing synthetic peptides for LC-MS/MS analysis.
-
Peptide Synthesis and Purification:
-
Synthesize peptides containing 4-methylproline using standard solid-phase peptide synthesis (SPPS) protocols.[2]
-
Purify the crude peptide using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
-
Sample Solubilization:
-
Dissolve the purified, lyophilized peptide in a solvent compatible with LC-MS analysis. A common starting point is 0.1% formic acid in water.
-
For peptides with poor solubility, small amounts of organic solvent (e.g., acetonitrile) or MS-compatible detergents can be added.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
-
Sample Dilution:
-
Dilute the peptide stock solution to a final concentration suitable for your LC-MS system (typically in the low ng/µL to pg/µL range). The optimal concentration should be determined empirically.
-
Protocol 2: LC-MS/MS Method Development
This protocol provides a starting point for developing a robust LC-MS/MS method for the analysis of 4-methylproline-containing peptides.
Caption: LC-MS/MS workflow for 4-mPro peptide analysis.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 reversed-phase, 1.7-3.5 µm particle size, 100-300 Å pore size. | Provides good retention and separation for a wide range of peptides. |
| Mobile Phase A | 0.1% formic acid in water. | MS-compatible and provides good protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% formic acid in acetonitrile. | Standard organic solvent for reversed-phase peptide separations. |
| Gradient | Start with a shallow gradient (e.g., 1-2% B/min) and optimize based on peptide retention. | A shallow gradient improves resolution, which is important for separating isomers or closely eluting peptides. |
| Ionization Mode | Positive Electrospray Ionization (ESI). | Peptides readily form positive ions in acidic mobile phases. |
| Full MS Scan Range | m/z 300-2000. | Covers the expected mass range for most tryptic peptides. |
| Fragmentation Mode | Use a combination of CID/HCD and ETD if available. | CID/HCD will highlight the "proline effect," while ETD will provide complementary sequence information. |
| Collision Energy | Optimize for each peptide. Start with a normalized collision energy of 25-35 for HCD. | Collision energy should be optimized to achieve a balance between precursor ion depletion and the generation of informative fragment ions. |
| Data Acquisition | Data-Dependent Acquisition (DDA) with a "TopN" method (e.g., Top10). | Allows for the automated selection and fragmentation of the most abundant precursor ions in each full MS scan. |
Protocol 3: Data Analysis and Interpretation
-
Database Searching:
-
For identification of peptides from complex mixtures (e.g., digested proteins), use a standard search algorithm (e.g., Mascot, Sequest, MaxQuant).
-
Define 4-methylproline as a custom modification. The mass modification for 4-methylproline compared to proline is +14.01565 Da.
-
Specify the enzyme used for digestion (if any) and other relevant search parameters (e.g., precursor and fragment mass tolerances, fixed and variable modifications).
-
-
Manual Spectral Interpretation:
-
For de novo sequencing or validation of database search results, manually inspect the MS/MS spectra.
-
In CID/HCD spectra, look for the characteristic y-ion resulting from cleavage N-terminal to the 4-mPro residue.
-
In ETD spectra, annotate the c- and z-ion series to confirm the peptide sequence.
-
Use software tools for spectral annotation to aid in this process.
-
Troubleshooting
Table 2: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Poor Signal/No Peptide Detected | Low peptide concentration, poor ionization, sample degradation. | Concentrate the sample, optimize ESI source parameters, ensure fresh sample and mobile phases. |
| Limited Fragmentation in CID/HCD | Suboptimal collision energy, dominant "proline effect" obscuring other fragments. | Perform a collision energy ramp experiment to find the optimal setting. Use ETD for complementary fragmentation. |
| Inability to Distinguish Stereoisomers | Co-elution of isomers, similar fragmentation patterns. | Optimize the LC gradient to improve separation. If available, use ion mobility spectrometry. Consider using chiral chromatography. |
| Incorrect Database Identification | Incorrect custom modification mass, high mass error, ambiguous spectra. | Double-check the mass of 4-methylproline in your search parameters. Ensure your mass spectrometer is well-calibrated. Manually inspect high-scoring peptide-spectrum matches. |
Conclusion
The mass spectrometric analysis of peptides containing 4-methylproline is a critical aspect of their characterization in research and drug development. While the "proline effect" is expected to be a dominant feature in CID and HCD spectra, a comprehensive analysis can be achieved through the complementary use of ETD. Careful optimization of LC-MS/MS parameters and data analysis strategies, including the definition of 4-methylproline as a custom modification in database searches, will ensure accurate and reliable results. As the use of 4-methylproline and other non-proteinogenic amino acids in peptide design continues to grow, the methodologies outlined in this application note will serve as a valuable resource for scientists in the field.
References
-
Caporale, A., O’Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(31), 6239-6246. [Link]
-
Eidelberg, P., Harvey, K., Pantouris, G., & Ren, J. (n.d.). Fragmentation Analysis of Proline-Rich Peptides by Mass Spectrometry Studies. Scholarly Commons - University of the Pacific. Retrieved from [Link]
-
Jokela, J., Wahlsten, M., Jokioja, J., Tervahartiala, M., & Sivonen, K. (2014). 4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. Journal of Natural Products, 77(11), 2456-2464. [Link]
-
Lame, M. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. Retrieved from [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508-548. [Link]
-
Puranik, M., & Vogel, P. D. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 140(42), 13874-13886. [Link]
-
Shi, L., Holliday, A. E., Glover, M. S., & Clemmer, D. E. (2016). Ion Mobility-Mass Spectrometry Reveals the Energetics of Intermediates that Guide Polyproline Folding. Journal of the American Society for Mass Spectrometry, 27(1), 22-30. [Link]
-
Syka, J. E., Coon, J. J., Schroeder, M. J., Shabanowitz, J., & Hunt, D. F. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528-9533. [Link]
-
Vitagliano, L., Berisio, R., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: Implications for collagen stability. Protein Science, 10(12), 2627-2632. [Link]
-
Zhou, L., Beuerman, R. W., Foo, Y., & Tan, D. T. H. (2006). Characterisation of human tear proteins using high-resolution mass spectrometry. The British Journal of Ophthalmology, 90(7), 848-854. [Link]
Sources
- 1. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives and Analogs [sigmaaldrich.com]
- 5. Fragmentation reactions of deprotonated peptides containing proline. The proline effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electron transfer dissociation coupled to an Orbitrap analyzer may promise a straightforward and accurate sequencing of disulfide-bridged cyclic peptides: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ETD fragmentation features improve algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of peptide isomers and conformers by ultra performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization? - PMC [pmc.ncbi.nlm.nih.gov]
incorporation of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in solid-phase peptide synthesis
Application Note: Strategic Incorporation of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the methodology for incorporating This compound (hereafter referred to as (2R,4S)-Boc-4-MePro ) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
This building block is a stereochemically distinct proline analog. The (2R) configuration corresponds to a D-proline backbone, while the 4-methyl substituent adds significant steric bulk and constrains the pyrrolidine ring pucker. These features are critical for:
-
Inducing specific
-turn geometries (typically Type II'). -
Enhancing resistance to proteolytic degradation.
-
Modulating the lipophilicity of the peptide backbone.
Critical Advisory: The starting material specified is Boc-protected .[][2] This protocol focuses on Boc-SPPS chemistry. If this residue is required for Fmoc-SPPS, it must either be converted to the Fmoc-derivative in solution phase prior to SPPS, or used exclusively as the N-terminal residue.
Chemical Context & Strategic Planning
Stereochemical & Conformational Impact
The (2R,4S) configuration represents trans-4-methyl-D-proline .
-
Backbone Effect: The (2R) center reverses the chain direction compared to natural L-proline, often nucleating
-hairpins or turns. -
Ring Pucker: The 4-methyl group restricts the conformational space of the pyrrolidine ring. While unsubstituted proline fluctuates between
-endo and -exo puckers, the 4-methyl substituent locks the ring into a specific pucker preference, rigidifying the backbone torsion angles ( ).
Synthetic Challenges
-
Steric Hindrance: The 4-methyl group proximal to the secondary amine creates significant steric bulk. Coupling to this residue (acylation of the secondary amine) is kinetically slow.[3]
-
Nucleophilicity: As a secondary amine, the deprotected pyrrolidine is less nucleophilic than primary amines.
-
Diketopiperazine (DKP) Formation: If (2R,4S)-4-MePro is the second residue from the C-terminus (dipeptide stage), acid-catalyzed cyclization to form a DKP is a high risk during the deprotection of the third residue.
Materials & Reagents
| Component | Recommendation | Function |
| Resin | MBHA or PAM Resin | Stable to TFA (Boc chemistry).[4] MBHA for amides; PAM for acids. |
| Activator | HATU or COMU | High-efficiency uronium/aminium salts required for hindered secondary amines. |
| Base | DIEA (Diisopropylethylamine) | Collidine is an alternative if racemization is a concern (rare for Pro). |
| Solvent | DMF (Dimethylformamide) | NMP is preferred for difficult sequences due to higher swelling/solubility. |
| Deprotection | 50% TFA / 50% DCM | Standard Boc removal cocktail. |
| Scavenger | m-Cresol or TIS | Added to TFA if oxidizable residues (Met, Trp) are present. |
| Monitoring | Chloranil or Isatin Test | Do NOT use Ninhydrin (Kaiser) ; it is insensitive to secondary amines. |
Detailed Protocol: Boc-SPPS Incorporation
This protocol assumes a standard Boc-benzyl strategy.
Step 1: Resin Preparation[2]
-
Weigh appropriate amount of MBHA or PAM resin (0.5 – 0.8 mmol/g substitution recommended).
-
Swell in DCM for 30 minutes.
-
Wash with DMF (3 x 1 min).
Step 2: The Coupling Cycle (Incorporating 2R,4S-Boc-4-MePro)
A. Deprotection (Removal of previous Boc) [4]
-
Treat resin with 50% TFA in DCM (2 min) – Pre-wash.
-
Treat resin with 50% TFA in DCM (20 min) – Deprotection.[3]
-
Wash with DCM (3 x 1 min).
-
Wash with 5% DIEA in DCM (2 x 1 min) – Neutralization.
-
Wash with DMF (3 x 1 min).
B. Activation & Coupling (The Critical Step) Rationale: Standard DIC/HOBt coupling is often insufficient for this hindered residue. We utilize HATU for rapid, high-yield acylation.
-
Calculate Stoichiometry: Use 3.0 equivalents of this compound relative to resin loading.
-
Dissolve: Dissolve the amino acid and 2.9 equivalents of HATU in minimal dry DMF (approx. 0.1 – 0.2 M concentration).
-
Activate: Add 6.0 equivalents of DIEA . Shake for 30 seconds to pre-activate. Note: Solution should turn yellow.
-
Reaction: Add the activated solution immediately to the resin.
-
Incubation: Agitate at room temperature for 2 to 4 hours .
-
Optimization: For extremely difficult sequences, double couple (repeat Step B) or heat to 50°C (microwave assisted).
-
C. Monitoring (Chloranil Test)
-
Sample a few resin beads.
-
Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.
-
Wait 5 minutes.
-
Blue/Green beads: Positive (Free secondary amine present = Incomplete coupling). -> Recouple.
-
Colorless/Yellow beads: Negative (Complete coupling). -> Proceed.
-
Step 3: Coupling the NEXT Amino Acid (Post-Proline Coupling)
The steric bulk of the 4-methyl group hinders the approach of the next amino acid.
-
Perform standard Deprotection (Step 2A).
-
Activation: Use HATU or PyAOP (3-4 eq) for the incoming amino acid.
-
Time: Extend coupling time to 4-6 hours or use double coupling.
-
Capping: If the Chloranil test remains slightly positive, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Workflow Visualization
The following diagram illustrates the decision logic and workflow for incorporating this hindered residue.
Figure 1: Boc-SPPS workflow specifically optimized for hindered secondary amines like 4-methylproline.
Troubleshooting & Optimization
Incomplete Coupling (Deletions)
-
Cause: Steric clash between the 4-methyl group and the resin matrix or previous residue.
-
Solution:
-
Switch solvent to NMP (N-methylpyrrolidone) to improve resin swelling.
-
Use HOAt as an additive (or use HATU which contains the OAt moiety) to utilize the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction.
-
Epimerization
-
Risk: Low. Proline and its analogs are generally resistant to racemization because they lack an amide hydrogen to participate in oxazolone formation.
-
Precaution: Avoid pre-activation times > 5 minutes when using uronium salts (HATU/HBTU) in the presence of base.
Fmoc-Strategy Adaptation
If you must use this Boc-protected material in an Fmoc synthesis:
-
N-Terminal Use: Couple the (2R,4S)-Boc-4-MePro as the final residue. The Boc group is removed during the final global cleavage (TFA), yielding the free N-terminal amine.
-
Internal Use: You must convert the Boc group to Fmoc in solution phase:
-
Step A: Acidolytic cleavage (TFA).
-
Step B: Protection with Fmoc-OSu and NaHCO3 in Dioxane/Water.
-
Warning: Do not attempt to deprotect Boc on-resin during an Fmoc synthesis; the TFA required will cleave the peptide from the acid-labile linkers (Wang/Rink) used in Fmoc chemistry.
-
References
-
Jenkins, C. L., & Raines, R. T. (2002). Insights on the conformational stability of collagen. (Discusses 4-substituted proline puckering). National Institutes of Health. Available at: [Link]
Sources
Application Notes & Protocols: (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid as a Chiral Auxiliary in Asymmetric Synthesis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This technical guide provides an in-depth exploration of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, a proline-derived chiral auxiliary, for stereoselective transformations in organic synthesis. We delve into the mechanistic principles that underpin its function and provide detailed, field-proven protocols for its application in diastereoselective alkylation reactions. This document is intended for researchers, scientists, and professionals in drug development seeking to construct chiral molecules with high stereochemical fidelity. We will cover the attachment of the auxiliary to a prochiral substrate, the execution of a stereoselective alkylation, the subsequent cleavage and recovery of the auxiliary, and methods for the analysis of diastereomeric excess.
Introduction: The Architectural Advantage of 4-Substituted Proline Auxiliaries
The quest for enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. Chiral auxiliaries are powerful tools in this endeavor, offering a robust strategy for transferring stereochemical information to a prochiral substrate.[] this compound belongs to the class of proline-derived chiral auxiliaries, which are prized for their rigid cyclic structure.[2]
The defining feature of this auxiliary is the trans-substitution of the methyl group at the C4 position relative to the carboxylic acid at C2. This specific stereochemistry, along with the bulky tert-butoxycarbonyl (Boc) protecting group, creates a highly defined and sterically hindered conformational landscape.[3] When a prochiral substrate is coupled to the auxiliary's carboxylic acid, the pyrrolidine ring effectively shields one of the two prochiral faces of the substrate's enolate intermediate. This steric hindrance directs the approach of an incoming electrophile, leading to the preferential formation of one diastereomer.
The methyl group at C4 plays a crucial role in "locking" the pyrrolidine ring into a specific pucker, enhancing the facial bias and, consequently, the diastereoselectivity of the reaction.[3] This guide will focus on a common and powerful application: the diastereoselective alkylation of a carboxylic acid derivative.
Core Workflow: Diastereoselective Alkylation
The overall strategy involves three key stages:
-
Amide Formation: Coupling of the chiral auxiliary with a prochiral carboxylic acid derivative.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate, followed by reaction with an electrophile.
-
Auxiliary Cleavage & Recovery: Hydrolysis of the amide bond to release the chiral product and enable recycling of the auxiliary.
Figure 1: General workflow for asymmetric alkylation using the chiral auxiliary.
Experimental Protocols
Protocol 1: Coupling of the Chiral Auxiliary
Objective: To form a stable amide bond between the chiral auxiliary and a prochiral carboxylic acid substrate (e.g., propanoic acid).
Rationale: The formation of an N-acylpyrrolidine is the critical first step to bring the prochiral substrate under the stereodirecting influence of the auxiliary. The use of an acid anhydride is a common and effective method for this transformation.
| Reagent | Molar Eq. | MW | Amount |
| This compound | 1.0 | 229.27 | 2.29 g |
| Propanoic Anhydride | 1.5 | 130.14 | 1.95 g |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 | 122.17 | 122 mg |
| Triethylamine (TEA) | 2.0 | 101.19 | 2.02 g |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (10 mmol, 2.29 g) and DMAP (1 mmol, 122 mg).
-
Dissolve the solids in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (20 mmol, 2.78 mL) dropwise, followed by the slow addition of propanoic anhydride (15 mmol, 1.92 mL).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (30 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-propionyl adduct.
-
Purify the product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain the pure N-acylpyrrolidine.
Protocol 2: Diastereoselective Alkylation
Objective: To perform a highly diastereoselective alkylation of the N-propionyl adduct.
Rationale: The key to high diastereoselectivity is the formation of a rigid, chelated lithium enolate. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base ideal for this purpose. The bulky auxiliary is expected to direct the alkylating agent to the face of the enolate opposite the pyrrolidine ring, thus controlling the stereochemistry of the newly formed C-C bond.
Sources
Application Note: Determination of Enantiomeric Purity of Protected Amino Acids
Introduction
In modern therapeutic peptide development, the enantiomeric purity of starting materials—specifically protected amino acids—is non-negotiable. Even a minor enantiomeric impurity (0.1–0.5% of the D-isomer) in a starting material can lead to the formation of diastereomeric peptide impurities. These impurities are often inseparable from the target active pharmaceutical ingredient (API) by standard purification methods, leading to "deletion sequences" or toxicological risks.
While Certificate of Analysis (CoA) documents from suppliers often claim >99% purity, rigorous in-house verification is required for GMP workflows. This guide outlines the two primary methodologies for assessing enantiomeric excess (
Strategic Method Selection
The choice of method depends on the protecting group chemistry and the available instrumentation.
Decision Matrix for Method Selection
Figure 1: Decision tree for selecting the appropriate analytical workflow. Direct Chiral HPLC is preferred for Fmoc-amino acids due to speed and lack of sample pretreatment.
Method A: Direct Chiral HPLC (The Gold Standard)
Direct analysis on chiral stationary phases (CSPs) is the preferred method for Fmoc-protected amino acids. It requires no chemical modification, eliminating the risk of racemization during sample preparation.
Principle
The protected amino acid is dissolved and injected onto a column containing a chiral selector (typically polysaccharide-based).[1] The enantiomers interact differentially with the chiral clefts of the selector via hydrogen bonding,
Recommended Stationary Phases
For Fmoc-amino acids, polysaccharide-based columns (immobilized or coated) are most effective.
| Column Type | Selector | Target Analytes | Separation Mode |
| Immobilized Amylose | Amylose tris(3,5-dimethylphenylcarbamate) | Fmoc-AAs, Cbz-AAs | RP / Normal / Polar Organic |
| Immobilized Cellulose | Cellulose tris(3,5-dichlorophenylcarbamate) | Fmoc-AAs (Broad scope) | RP / Normal |
| Macrocyclic Glycopeptide | Teicoplanin / Ristocetin | Native & Protected AAs | RP / Polar Organic |
Note: Immobilized phases (e.g., Chiralpak IA/IC/ID) are recommended over coated phases (e.g., AD/OD) because they tolerate a wider range of solvents (like DCM/THF) often needed to dissolve hydrophobic protected amino acids.
Validated Protocol: Fmoc-Amino Acid Analysis
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q)
-
Trifluoroacetic Acid (TFA) or Formic Acid (0.1%)
Instrument Parameters:
-
Column: Chiralpak IC-3 or Lux Cellulose-2 (4.6 x 150 mm, 3 µm)
-
Mobile Phase: Isocratic 60:40 (0.1% TFA in Water) : (0.1% TFA in Acetonitrile)
-
Optimization: Adjust organic ratio (40-70%) based on hydrophobicity of the side chain.
-
-
Detection: UV @ 254 nm (Fmoc absorbs strongly here)
-
Temperature: 25°C
Procedure:
-
Sample Prep: Dissolve 1.0 mg of the Fmoc-amino acid in 1.0 mL of Ethanol or Acetonitrile. Ensure complete dissolution.
-
System Suitability: Inject a racemic standard (mix of L- and D-Fmoc-AA) to establish resolution (
). -
Analysis: Inject the test sample.
-
Calculation:
Where is the peak area.[2][3]
Method B: Marfey’s Method (Indirect Analysis)[4]
When direct chiral HPLC fails, or for Boc-protected amino acids (which lack a strong UV chromophore and are harder to separate directly), Marfey’s method is the industry standard.
Principle
This method involves two steps:
-
Deprotection: Removal of the N-terminal protecting group (Fmoc/Boc) to expose the primary amine.
-
Derivatization: Reaction of the free amine with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[4][5] This converts the enantiomers (L and D) into diastereomers (L-L and L-D), which have different physical properties and can be separated on a standard achiral C18 column.
Critical Workflow: Deprotection is Mandatory
Warning: You cannot derivatize a protected amino acid directly. The N-terminus must be free to react with the fluorine on the FDAA molecule.
Figure 2: The indirect analysis workflow. Note that Step 1 carries a risk of racemization if conditions are too harsh.
Validated Protocol
Step 1: Deprotection[6]
-
For Fmoc-AA:
-
Dissolve 2 mg Fmoc-AA in 0.5 mL DMF.
-
Add 0.1 mL Piperidine (20% in DMF). React for 10 mins.
-
Critical: Remove excess piperidine/solvent under high vacuum (lyophilization or SpeedVac). Piperidine is a secondary amine and will consume Marfey’s reagent if left behind.
-
Alternative (Non-volatile): Use the NaOH extraction method if you can strictly control pH, but vacuum removal of organic base is safer for purity.
-
-
For Boc-AA:
-
Dissolve 2 mg Boc-AA in 0.5 mL DCM.
-
Add 0.5 mL TFA. React for 30 mins.
-
Evaporate to dryness under nitrogen flow to remove TFA.
-
Step 2: Derivatization[4][6][7]
-
Resuspend the dried, deprotected amino acid in 100 µL Water (or 1M NaHCO₃ to adjust pH to ~8.0).
-
Add 200 µL of 1% FDAA solution in Acetone.
-
Add 40 µL of 1M NaHCO₃.
-
Incubate at 40°C for 1 hour (heating ensures complete reaction).
-
Stop reaction by adding 40 µL of 1M HCl (neutralizes pH) and dilute with 500 µL Acetonitrile/Water (50:50).
Step 3: Analysis (Achiral HPLC)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water
-
B: 0.1% TFA in Acetonitrile
-
-
Gradient: 10% B to 60% B over 40 minutes.
-
Detection: UV @ 340 nm (DNP group absorption).
-
Elution Order: The L-L diastereomer typically elutes before the L-D diastereomer (for most hydrophobic amino acids), but this must be confirmed with standards.
Comparative Summary
| Feature | Direct Chiral HPLC | Marfey's Method |
| Target | Fmoc-AAs, Cbz-AAs | Boc-AAs, Unusual AAs, Peptides |
| Sample Prep | Minimal (Dissolve & Inject) | High (Deprotect -> Derivatize) |
| Racemization Risk | None (Non-destructive) | Low/Moderate (During deprotection) |
| Cost | High (Expensive Columns) | Low (Standard C18 + Reagent) |
| Sensitivity | High (UV 254 nm) | Very High (UV 340 nm / MS) |
| Throughput | High | Low |
References
-
Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications.
-
Phenomenex. (2018). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Application Note.
-
Sigma-Aldrich (Merck). (2023). Chiral Separation of Amino Acids and Peptides.[1][3][5][7][8][9][10] Technical Guide.
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][6][7][8][9][10][11][12][13][14][15]
-
Waters Corporation. (2021). Separation of Enantiomers of N-Protected Amino Acids. Application Note.
Sources
- 1. phenomenex.com [phenomenex.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. almacgroup.com [almacgroup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. m.youtube.com [m.youtube.com]
- 11. peptide.com [peptide.com]
- 12. research.rug.nl [research.rug.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting epimerization in peptide synthesis with proline derivatives
The following guide serves as a specialized Technical Support Center for researchers encountering epimerization and side-reaction issues involving proline derivatives in peptide synthesis.
Topic: Troubleshooting Epimerization in Peptide Synthesis with Proline Derivatives Role: Senior Application Scientist Status: Active Support
Executive Summary: The Proline Paradox
Proline (Pro) is unique among the 20 canonical amino acids due to its pyrrolidine ring, which forces the nitrogen into a secondary amine structure. While this constraint provides structural rigidity to peptides, it introduces two distinct failure modes during synthesis:
-
Diketopiperazine (DKP) Formation: When Pro is the penultimate residue (2nd from the N-terminus), it favors a cis-amide bond conformation, facilitating intramolecular cyclization that cleaves the peptide chain.[1]
-
C-Terminal Epimerization: While Pro is generally resistant to racemization during standard stepwise coupling, it becomes highly susceptible during segment condensation or when activated as a phenacyl ester, leading to significant chiral erosion.
Diagnostic Decision Tree
Use this logic flow to identify the root cause of your impurity.
Critical Failure Modes & Troubleshooting
Issue 1: The "Penultimate Proline" Effect (DKP Formation)
Symptom: You observe a major impurity corresponding to the peptide sequence minus the first two amino acids (n-2 truncation).[2] Mechanism: The free amine of the N-terminal residue attacks the carbonyl of the Proline residue (position 2). This forms a 6-membered cyclic dipeptide (Diketopiperazine), cleaving itself from the resin.[3]
Mechanism Visualization:
[3][2][4][5] Corrective Protocols:
-
Switch Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin . The steric bulk of the trityl linker prevents the conformational twist required for DKP formation [1].
-
Dipeptide Coupling: Do not couple the N-terminal amino acid and Proline sequentially. Instead, synthesize or purchase the dipeptide block (e.g., Fmoc-Ala-Pro-OH) and couple it as a single unit. This bypasses the high-risk "free amine at position 1" stage entirely [2].
-
Optimize Deprotection: If you must couple sequentially, use a short, rapid Fmoc deprotection cycle (e.g., 2 x 3 min with 20% Piperidine) and wash immediately. DKP formation is time-dependent.
Issue 2: Epimerization During Segment Condensation
Symptom: Separation of diastereomers (L-Pro vs. D-Pro) via C18 or Chiral HPLC. Context: This rarely happens in stepwise synthesis but is critical when Proline is the C-terminal residue of a protected fragment being coupled to another segment.
Data: Impact of Coupling Reagents on Proline Epimerization Comparison of % DL-isomer formation during activation of C-terminal Proline.
| Coupling System | Additive | Base | Epimerization Risk | Notes |
| DIC | Oxyma Pure | None | Low (<1%) | Recommended. Oxyma is superior to HOBt for suppressing racemization [3].[6] |
| HATU | HOAt | DIEA | High (5-15%) | Uronium salts with tertiary bases promote oxazolone formation. |
| DIC | HOBt | None | Moderate | HOBt can unexpectedly induce racemization in Pro-esters [4]. |
| EDC | HOAt | TMP | Low | 2,4,6-Collidine (TMP) is a weaker base than DIEA, reducing proton abstraction. |
Corrective Protocols:
-
Reagent Swap: Replace HOBt/HBTU with DIC/Oxyma Pure . Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) creates a less reactive active ester than OBt, but it is acidic enough to suppress the proton abstraction at the
-carbon [3]. -
Base Management: If using uronium salts (HATU/HCTU), replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Collidine) . TMP is non-nucleophilic and sufficiently basic to activate the carboxylate but less likely to abstract the
-proton. -
Solvent Switch: Perform the coupling in DCM/DMF (1:1) or pure DCM if solubility permits. Pure DMF promotes charge separation, stabilizing the racemization-prone enolate intermediate.
Frequently Asked Questions (FAQs)
Q: Why does the Kaiser Test fail after coupling to Proline? A: The Kaiser test relies on the reaction of ninhydrin with primary amines. Proline is a secondary amine and will not yield the characteristic blue color.
-
Solution: Use the Chloranil Test or Isatin Test .[3]
-
Chloranil: Turns blue/green for secondary amines (positive) and colorless/yellow for protected amines (negative).
-
Isatin: Turns blue for free Proline.
-
Q: I am seeing "double hits" in my mass spec for Proline-rich peptides. Is this epimerization? A: Likely not. Proline-rich peptides often exhibit cis/trans isomerization of the amide bond on the HPLC time scale. This results in broad or split peaks that have the exact same mass.
-
Verification: Heat the HPLC column to 60°C. If the peaks coalesce into a single sharp peak, it is a conformational issue (rotamers), not a chemical impurity (epimers).
Q: Can I use microwave synthesis for C-terminal Proline coupling? A: Proceed with extreme caution. While microwave energy accelerates coupling, it also accelerates the rate of racemization. For C-terminal Proline segment condensation, room temperature or 0°C is strictly recommended.
References
-
Bachem. (2024). Avoiding epimerization in peptide synthesis. Bachem Knowledge Center. Link
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics and mechanism of diketopiperazine formation. Journal of Pharmaceutical Sciences. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[7] Chemistry – A European Journal. Link
-
Kuroda, H., et al. (1992). Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions. International Journal of Peptide and Protein Research. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerization-free access to C-terminal cysteine peptide acids, carboxamides, secondary amides, and esters via complimentary strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oxymapure.com [oxymapure.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Boc-Protected Amino Acid Solubility
Ticket #8492: Troubleshooting Solubility & Aggregation Issues
Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Open | Priority: High
Introduction: The "Like Dissolves Like" Paradox
Welcome to the technical support portal. If you are reading this, you are likely staring at a suspension that should be a solution.
Boc-protected amino acids (tert-butyloxycarbonyl) present a unique solubility profile compared to their Fmoc counterparts. The Boc group renders the amine lipophilic, while the free carboxylic acid remains polar. This duality often leads to confusion: Is it insoluble because it is too hydrophobic (needs organic solvent) or because it is aggregating (needs chaotropic disruption)?
This guide deconstructs these variables into actionable protocols.
Module 1: Solvent Selection Matrix
User Question: I am trying to dissolve Boc-Phe-OH and Boc-Trp(For)-OH for a coupling reaction, but the solution is cloudy in DCM. Should I switch solvents?
Technical Resolution: Yes. While Dichloromethane (DCM) is the standard for Boc chemistry due to its volatility and compatibility with TFA, it is often a poor solvent for hydrophobic or aromatic Boc-amino acids at high concentrations (>0.2 M).
The Hierarchy of Solvation: Switch to Polar Aprotic Solvents . These are superior for disrupting the intermolecular forces holding the crystal lattice together without reacting with the activated species.
| Solvent System | Solubility Rating | Application Context | Notes |
| DMF (Dimethylformamide) | ⭐⭐⭐⭐⭐ (Excellent) | SPPS, Coupling Reactions | The "Universal Solvent" for Boc-AAs. |
| NMP (N-methylpyrrolidone) | ⭐⭐⭐⭐⭐ (Excellent) | Difficult Sequences | Better stability than DMF; reduces aggregation. |
| DCM (Dichloromethane) | ⭐⭐⭐ (Moderate) | Standard Synthesis | Good for simple AAs (Gly, Ala); poor for aromatics. |
| DMSO (Dimethyl Sulfoxide) | ⭐⭐⭐⭐ (Good) | Co-solvent only | Hard to remove; oxidizes Met/Cys. Use sparingy. |
| Water | ⭐ (Poor) | Workup only | Insoluble unless pH > 8 (converted to salt). |
| Diethyl Ether | ❌ (Insoluble) | Precipitation | Used to force Boc-AAs out of solution. |
Visual Workflow: Solvent Decision Tree
Figure 1: Decision matrix for troubleshooting initial insolubility. Move from polarity adjustments to aggregation disruption.
Module 2: The "Gelation" Effect (Aggregation)
User Question: My Boc-amino acid dissolved initially in DMF but turned into a viscous gel after 10 minutes. What happened?
Root Cause Analysis: This is not a solubility issue; it is a secondary structure issue . Protected amino acids and short peptides can form intermolecular Hydrogen Bonds (H-bonds) between the amide backbone and the Boc carbonyl, creating "beta-sheet-like" aggregates. This is common with Boc-Ile, Boc-Val, and Boc-Thr(Bzl) .
The Solution: Chaotropic Disruption You must break the H-bonds using a chaotropic salt. Lithium Chloride (LiCl) is the gold standard here because it complexes with the amide backbone, preventing intermolecular association.
Protocol: The LiCl Rescue Method
Use this when the solution is cloudy or gelling in pure DMF.
-
Preparation: Prepare a stock solution of 0.8 M LiCl in DMF .
-
Note: LiCl is hygroscopic. Dry it in an oven at 120°C for 2 hours before weighing if precise concentration is critical.
-
-
Solubilization:
-
Weigh your insoluble Boc-amino acid.
-
Add the LiCl/DMF stock solution to reach a final concentration of 0.4 – 0.8 M LiCl (approx 5-7% w/v).
-
-
Sonication: Sonicate at 30°C for 5-10 minutes.
-
Observation: The gel should collapse into a clear, free-flowing liquid.
Why this works: The Lithium cation (
Visual Mechanism: H-Bond Disruption
Figure 2: Lithium ions (Li+) intercalate between peptide strands, disrupting the hydrogen bond network that causes gelation.
Module 3: Aqueous Solubility & pH Manipulation
User Question: I need to perform an aqueous workup. How do I keep the Boc-AA in the water phase?
Technical Resolution:
Boc-amino acids are hydrophobic acids. In their protonated form (COOH), they are insoluble in water. To dissolve them in water, you must deprotonate the carboxylic acid to form a salt (
Critical Warning: The Boc group is acid-labile . Never use strong acids (HCl, TFA) to manipulate solubility unless you intend to remove the protecting group.
Protocol: Aqueous Solubilization
-
Suspend the Boc-amino acid in water (it will float or clump).
-
Slowly add 1M NaOH or saturated NaHCO3 dropwise.
-
Monitor pH: Target pH 8.0 – 9.0 .
-
Result: The solid will dissolve as it converts to the sodium salt.
-
Re-precipitation: To recover the solid, acidify carefully with dilute KHSO4 or citric acid to pH 3.0. The Boc-AA will precipitate (or oil out) and can be extracted into Ethyl Acetate [2].
Module 4: The "False Negative" (DCU Contamination)
User Question: I dissolved Boc-Leu-OH in DCM, added DCC for coupling, and now there is a massive white precipitate. Is my amino acid crashing out?
Technical Resolution: No. This is a common misinterpretation. If you are using DCC (Dicyclohexylcarbodiimide) as a coupling reagent, the precipitate is DCU (Dicyclohexylurea) , the byproduct of the reaction.
-
Diagnosis: DCU is highly insoluble in DCM.
-
Action: This is actually a sign the reaction is working. Filter off the white solid (DCU) and proceed. The soluble filtrate contains your activated Boc-amino acid ester.
-
Alternative: If solubility is critical for monitoring, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , which forms a water-soluble urea byproduct [3].
References
-
Seebach, D., et al. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan.[1] Link
-
Sigma-Aldrich. (2024). Boc-Protected Amino Acids: Handling and Solubility Guide. Link
-
Bachem. (2025). Peptide Synthesis Guide: Coupling Reagents and Byproducts. Link
-
BenchChem. (2025).[2] Common side reactions with Boc-protected amino acids and how to avoid them. Link
Sources
Technical Support Center: Boc Deprotection Optimization
Ticket ID: BOC-OPT-2024
Subject: Minimizing Side Reactions & Optimizing Selectivity
Status: OPEN
Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Reactivity of Deprotection
Welcome to the Boc Optimization Support Center. While the removal of the tert-butoxycarbonyl (Boc) group is often viewed as a trivial "stir-and-dump" step, it is chemically violent. The cleavage generates a highly electrophilic tert-butyl cation (
If this cation is not managed, it will attack the most electron-rich site on your molecule—often a tryptophan indole, a methionine sulfur, or an electron-rich aromatic ring—resulting in irreversible alkylation. Furthermore, the strong acids typically used (TFA, HCl) can ravage other sensitive protecting groups (TBS, TBDPS, esters).
This guide provides the protocols to tame the cation and preserve your scaffold.
Module 1: The Cation Management System (Scavengers)
Q: My LCMS shows a +56 Da impurity (M+56). What is happening?
A: You are witnessing the "Return of the tert-Butyl." The acid cleavage of Boc generates isobutylene and a protonated amine. However, this reaction is an equilibrium involving the tert-butyl cation. If this cation is not "quenched" (scavenged) immediately, it will alkylate nucleophilic residues on your peptide or small molecule.
The Solution: You must introduce a "sacrificial nucleophile" (scavenger) that reacts with the
Visualizing the Threat
The following diagram illustrates the divergence between a clean deprotection and the alkylation side reaction.
Figure 1: The mechanistic divergence. Without a scavenger (green path), the cation defaults to the red path (alkylation).
Protocol A: The "Universal" Scavenger Cocktail
Best for: Peptides or small molecules containing Trp, Tyr, Met, or Cys.
Reagents:
-
Dichloromethane (DCM)[2]
-
Triethylsilane (TES): The premier scavenger. It reduces the cation to isobutane (gas), which is inert and leaves the system.
-
Water: Hydrolyzes the cation to tert-butanol.
Procedure:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Add Triethylsilane (2.5 - 5.0 equiv) . Note: Add this BEFORE the acid.
-
Add Water (2.5 equiv) .
-
Cool to 0 °C.
-
Add TFA dropwise to reach a final ratio of roughly 1:1 (v/v) TFA:DCM.
-
Optimization: For highly sensitive substrates, use 1:4 TFA:DCM.
-
-
Warm to RT and monitor by LCMS.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove residual TFA and TES.
Module 2: Protecting the Protectors (Selectivity)
Q: TFA removed my Boc group but also cleaved my Silyl Ether (TBS/TBDPS). How do I avoid this?
A: Protonated acids (Brønsted acids) like TFA are indiscriminate. You need a Lewis Acid approach.[4]
Zinc Bromide (
Decision Matrix: Reagent Selection
Figure 2: Workflow for selecting the optimal deprotection reagent based on substrate complexity.
Protocol B: The ZnBr2 Method (High Selectivity)
Best for: Substrates with TBS/TBDPS ethers or secondary Boc amines in the presence of primary Boc amines.
Mechanism:
Procedure:
-
Suspend
(5.0 equiv) in DCM. Note: ZnBr2 is hygroscopic; weigh quickly or use a glovebox. -
Add the Boc-protected substrate (1.0 equiv).
-
Stir vigorously at Room Temperature.
-
Time: This reaction is slow . It typically requires 12–24 hours.[3]
-
-
Workup (Critical): The zinc forms a stable chelate with the amine. You must break this.
Module 3: Troubleshooting Specific Residues
Q: I am seeing multiple alkylated byproducts on Tryptophan. Why?
A: The indole ring of Tryptophan is an electron-rich sponge. The
Scavenger Efficiency Table
| Residue at Risk | Primary Side Reaction | Recommended Scavenger | Notes |
| Tryptophan (Trp) | Triethylsilane (TES) or Indole | Adding free Indole (10 equiv) acts as a "decoy" for the cation. | |
| Methionine (Met) | Thioanisole or DMS | Thioanisole is preferred over DMS due to lower volatility and smell. | |
| Cysteine (Cys) | 1,2-Ethanedithiol (EDT) | EDT is foul-smelling but highly effective for thiols. | |
| Tyrosine (Tyr) | Water or Phenol |
Expert Tip: The "Reagent K" Analog
For complex molecules with multiple sensitive residues (Trp + Met + Cys), do not rely on a single scavenger. Use a cocktail:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (2.5%)
Module 4: Process Scale & Safety
Q: We are scaling up to 100g. TFA is too expensive and volatile. What are the alternatives?
A: For scale-up, HCl in Dioxane or HCl in Ethyl Acetate are the industry standards. They are cheaper and avoid the formation of trifluoroacetate salts, which can be difficult to remove.
Warning:
-
Transesterification: Do NOT use HCl in Methanol (
) if your molecule contains esters (e.g., methyl/ethyl esters). The acid will catalyze transesterification. -
Gas Evolution:
of Boc-amine generates of isobutylene/CO2 gas. Ensure adequate venting.
References
-
Greene's Protective Groups in Organic Synthesis , 4th Edition.[3][4] Wuts, P.G.M.[3][8] & Greene, T.W. John Wiley & Sons. (2006).
-
Mechanisms of Boc Deprotection and Scavenger Efficiency . Lundt, B.F., et al. International Journal of Peptide and Protein Research, 12(5), 258-268.
-
Selective Deprotection Using ZnBr2 . Nigam, S.C., et al. Journal of Organic Chemistry, 54, 5920-5935.
-
TMSOTf-Mediated Selective Deprotection . Sakaitani, M. & Ohfune, Y. Journal of Organic Chemistry, 55, 870-876.
-
Suppression of Tryptophan Alkylation . Jaeger, E., et al. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 359, 1617.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc Deprotection - ZnBr2 [commonorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
troubleshooting low yield in solid-phase peptide synthesis
Welcome to the Peptide Synthesis Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. Low yield in Solid-Phase Peptide Synthesis (SPPS) is rarely caused by a single factor; it is usually a conspiracy between the sequence's physicochemical properties and the synthetic cycle's limitations.
Below is a non-linear troubleshooting guide designed to isolate the failure point—whether it is an invisible aggregation event, a specific chemical side reaction, or a cleavage mishap.
Part 1: The Diagnostic Triage
Before changing reagents, you must locate where the mass is being lost. Is the peptide not growing, or is it refusing to leave the resin?
Visualizing the Failure Point
Figure 1: Diagnostic logic flow to distinguish between synthesis failure (elongation) and isolation failure (cleavage).
Part 2: Synthesis Optimization (The "Difficult Sequence")
Q: My synthesis fails consistently after 8–10 residues. The resin beads look normal, but the Kaiser test is positive (blue). [1]
A: You are likely encountering β-sheet aggregation . As the peptide grows, inter-chain hydrogen bonds form a stable network (β-sheets), causing the resin beads to shrink and collapsing the solvation sphere. The active N-terminus becomes buried and inaccessible to acylation.
The Solution: Disrupt the Network Standard double coupling is often insufficient here. You must physically disrupt the hydrogen bonding network.
| Strategy | Mechanism | Protocol / Recommendation |
| Pseudoprolines (ΨPro) | Gold Standard. Inserts a "kink" in the backbone (oxazolidine ring) that prevents β-sheet alignment. | Replace Ser, Thr, or Cys residues with Fmoc-Ser/Thr/Cys(ΨMe,Me)pro-OH dipeptides. Place every 6–7 residues. [1] |
| Isoacyl Dipeptides | Temporarily moves the peptide bond to a side-chain hydroxyl (O-acyl), breaking the backbone pattern.[2] | Use for sequences lacking Ser/Thr/Cys. The native bond is restored via O→N acyl shift during pH adjustment after cleavage. [2] |
| Chaotropic Salts | Disrupts H-bonds by altering solvation thermodynamics. | Add 0.4M LiCl or KSCN to the coupling mixture and wash solvents. |
| Magic Solvents | Improves swelling of polystyrene core. | Switch solvent from DMF to NMP or use binary mixtures like DMSO:DMF (1:4) for hydrophobic sequences. |
Part 3: Chemical Side Reactions (Hidden Yield Killers)
Q: I see a mass of [M-18] in my LC-MS. What is it?
A: Aspartimide Formation. This is a notorious side reaction, particularly in Asp-Gly , Asp-Asn , or Asp-Ser sequences. The basic conditions of Fmoc removal (piperidine) cause the amide nitrogen of the next residue to attack the Asp side-chain ester, forming a 5-membered succinimide ring (Aspartimide). This ring can open to form β-aspartyl peptides (biologically inactive) or remain cyclic ([M-18]).
Corrective Actions:
-
Add Acid to Deprotection: Add 0.1M HOBt or 5% Formic Acid to your 20% Piperidine deprotection solution. This suppresses the ionization of the amide backbone without stopping Fmoc removal. [3]
-
Bulky Protection: Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of standard Asp(OtBu). The steric bulk shields the side chain from attack.
-
HMB Protection: Use HMB-protected Glycine (Fmoc-Gly-(HMB)-OH) if the sequence is Asp-Gly. This physically blocks the amide nitrogen.[3]
Q: My yield is near zero, and I am missing the first two amino acids (C-terminal).
A: Diketopiperazine (DKP) Formation. If your C-terminal sequence is Pro-X or Gly-X , the N-terminus of the second amino acid can back-bite onto the C-terminal ester linkage, cleaving the dipeptide off the resin as a cyclic diketopiperazine.[3]
Corrective Actions:
-
Change the Resin: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl group sterically hinders the back-biting attack. [4]
-
Tertiary Amine Avoidance: Avoid leaving the dipeptide-resin in free-base form (after deprotection) for long periods. Couple the third amino acid immediately.
Part 4: Cleavage & Isolation
Q: My micro-cleavage showed product, but after bulk cleavage and ether precipitation, I have no pellet.
A: This is often a scavenger/solubility mismatch . If your peptide is very hydrophobic, it may be soluble in diethyl ether (the precipitant). Alternatively, if you used insufficient scavengers, reactive species (carbocations) may have permanently re-attached the peptide to the cleaved resin linker.
The "Universal" High-Yield Cleavage Cocktail: Do not use straight TFA. You must quench the Pbf, Trt, and tBu cations.
| Component | Volume % | Function |
| TFA | 92.5% | Cleaves linker and side-chain protection. |
| TIS (Triisopropylsilane) | 2.5% | Proton scavenger (hydride source). |
| H₂O | 2.5% | Hydrolyzes reactive esters; scavenges tBu cations. |
| DODT (or EDT) | 2.5% | Critical for Cys/Met/Trp. Scavenges reactive halogens and prevents oxidation. DODT is less malodorous than EDT. |
Protocol for Re-attachment Prevention:
-
After the 2-3 hour cleavage, filter the resin into a tube before evaporating the TFA.
-
Wash the resin beads with a small amount of TFA and add to the filtrate.
-
Do not evaporate to dryness. Concentrate the TFA to ~10% of the original volume, then pour into cold ether. Evaporating to dryness concentrates the cleaved protecting groups, increasing the chance they react back with the peptide.
Part 5: Essential Protocols
Protocol A: Quantitative Kaiser Test (Ninhydrin)
Use this to calculate coupling efficiency per step.
-
Sampling: Take ~5 mg of dried resin into a glass tube. Weigh precisely.
-
Reagents:
-
A: 5% Ninhydrin in Ethanol.
-
B: 80g Phenol in 20 mL Ethanol.
-
C: 20 μM KCN in Pyridine.
-
-
Reaction: Add 75 μL of A, B, and C to the resin. Heat at 100°C for 5-7 minutes .
-
Quantification: Dilute with 60% Ethanol (to 2-5 mL total). Measure Absorbance at 570 nm .
-
Calculation:
If coupling is <99.5%, perform a second coupling. [5]
Protocol B: Micro-Cleavage (The "Reality Check")
Perform this when the resin weight is good, but you suspect side reactions.
-
Take 10–20 beads of resin.[4]
-
Place in a microcentrifuge tube.
-
Add 20 μL of Cleavage Cocktail (see Part 4).
-
Shake for 15–30 minutes.
-
Add 1 mL of cold Ether. Vortex.
-
Spin down (centrifuge).[4] Decant ether.
-
Dissolve pellet in 50 μL 50% Acetonitrile/Water .
-
Inject directly into LC-MS.
References
-
Mutter, M., et al. (1995). "Pseudoprolines: peptide bond structure disruption."[2][5][6] Journal of the American Chemical Society.
-
Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Chemical Communications.[1]
-
Martinez, J., et al. (1988). "Prevention of aspartimide formation."[6][7][8][9] Tetrahedron Letters.
-
Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[3][10] International Journal of Peptide and Protein Research.
-
Kaiser, E., et al. (1970). "Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides." Analytical Biochemistry.
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methylproline (4-MePro) Peptides
Status: Operational Lead Scientist: Senior Application Specialist Subject: Troubleshooting HPLC/UPLC Purification of Peptides Containing 4-Methylproline
Introduction: The Double-Edged Sword of Conformational Constraint
You are likely using 4-methylproline (4-MePro) to engineer specific secondary structures—locking a peptide into a trans or cis conformation to enhance biological stability or affinity. However, the very properties that make 4-MePro valuable (steric bulk and hydrophobicity) introduce unique purification challenges that standard Proline protocols fail to address.
This guide moves beyond generic "peptide purification" to address the specific physicochemical anomalies introduced by the methyl group at the
Module 1: The "Ghost Peak" Phenomenon (Conformational Isomerism)
Symptom: Your analytical HPLC shows two distinct peaks or a broad, "shouldered" peak for a compound that Mass Spec confirms is pure. Re-injecting a collected fraction of "Peak A" results in the reappearance of "Peak B."
Root Cause: Cis/Trans Prolyl Isomerization.[1][2] Unlike standard amide bonds, the N-alkylated amide bond of 4-MePro lowers the energy barrier between cis and trans rotamers. While 4-MePro is often used to bias this equilibrium, it rarely "locks" it 100% in solution. On the timescale of an HPLC run, these interconverting populations separate, creating split peaks.
Troubleshooting Protocol: The Temperature Coalescence Test
Do not attempt to separate these peaks; you will lose yield chasing an equilibrium.
-
Diagnosis: Run your analytical HPLC at 25°C . Note the split/broad peak.
-
Stress Test: Re-run the exact same sample at 60°C (or 65°C if the column allows).
-
Validation:
-
If peaks merge (coalesce) into a single sharp peak: It is conformational isomerism. Collect the whole fraction.
-
If peaks remain separated: It is a diastereomeric impurity (see Module 2) or a deletion sequence.
-
Visualizing the Logic (Graphviz)
Caption: Decision tree for distinguishing dynamic rotamers from static chemical impurities.
Module 2: The "n-1" Shadow (Deletion Sequences)
Symptom: A persistent impurity eluting very close to the main peak (typically just before). Mass difference corresponds to the amino acid following the 4-MePro in the sequence.
Root Cause: Steric Hindrance during Synthesis.[3] The methyl group on the 4-MePro ring creates significant steric bulk around the secondary amine. During Solid Phase Peptide Synthesis (SPPS), coupling the next amino acid onto the N-terminus of 4-MePro is notoriously difficult. If this coupling is incomplete, you generate a "deletion sequence" (missing one residue).[3]
The Purification Problem: Because the missing residue is often small or polar, the hydrophobicity change is minimal, making separation on C18 difficult.
Strategic Solution: Orthogonal Selectivity
Standard C18 relies on hydrophobicity. To separate a deletion sequence that is hydrophobically similar, you must exploit pi-pi interactions or shape selectivity .
| Parameter | Standard Protocol (Avoid) | Recommended Protocol (4-MePro Optimized) |
| Stationary Phase | C18 (Standard) | Phenyl-Hexyl or C18-PFP (Pentafluorophenyl) |
| Mechanism | Hydrophobicity only | Hydrophobicity + Pi-Pi stacking (Phenyl) + Shape Selectivity |
| Mobile Phase B | Acetonitrile | Methanol/Acetonitrile (1:1) (Enhances pi-interactions) |
| Gradient Slope | 1% per minute | 0.25% to 0.5% per minute (Shallow focused gradient) |
Why Phenyl-Hexyl? The rigid ring structure of 4-MePro interacts differently with the aromatic ring of a Phenyl column compared to the linear deletion sequence, often providing the "magic" resolution needed.
Module 3: Hydrophobicity & Aggregation
Symptom: Broad, tailing peaks; high backpressure; or the peptide crashes out in the fraction collector.
Root Cause: 4-MePro is significantly more hydrophobic than Proline. If your peptide contains multiple 4-MePro residues, it can form hydrophobic aggregates in standard aqueous buffers.
Solubility & Recovery Protocol
-
Chaotropic Agents: Add 6M Guanidine HCl or 8M Urea to the sample before injection. This disrupts aggregates.[4]
-
Column Heating: Maintain column temperature at 50-60°C . This lowers mobile phase viscosity and disrupts hydrophobic clusters.
-
Buffer Choice: Switch from TFA (Trifluoroacetic acid) to Perchlorate buffers (if compatible with downstream use) or use 0.1% Formic Acid if MS sensitivity is critical, though TFA is better for peak shape.
Frequently Asked Questions (FAQ)
Q1: I ordered (2S, 4R)-4-MePro, but I see two peaks that don't coalesce with heat. What happened? A: You likely have a diastereomeric impurity. Commercial 4-MePro building blocks can contain traces of the (2S, 4S) isomer. Unlike rotamers, these are distinct chemical entities.
-
Action: Use a high-resolution C18 column with a very shallow gradient (0.2% B/min). If that fails, switch to a Chiralpak AD-H or equivalent chiral stationary phase.
Q2: Can I use standard UV detection at 214nm? A: Yes, the peptide bond absorbs at 214nm. However, if you are using Phenyl-Hexyl columns and Methanol, be aware of higher background absorbance. Ensure your reference wavelength is set correctly (e.g., 360nm) to cancel noise.
Q3: My coupling efficiency to 4-MePro is low, creating impurities I can't purify. How do I fix the synthesis? A: Prevention is better than purification. When coupling onto the secondary amine of 4-MePro:
-
Use HATU/HOAt instead of HBTU/HOBt.
-
Perform double coupling (2 x 1 hour).
-
Use elevated temperature (50°C) during the coupling step (microwave synthesis is ideal).
Experimental Workflow: The "Focused Gradient" Method
Use this method when separating the target peptide from the "n-1" deletion impurity.
-
Scout Run: Run a standard 5-95% B gradient over 20 mins. Determine the %B where your peptide elutes (e.g., 35% B).
-
Calculate Focus: Create a window of ±5% around the elution point (e.g., 30% to 40% B).
-
The Protocol:
-
0-2 min: 5% B (Load/Wash)
-
2-3 min: Ramp to 30% B (Jump to start of window)
-
3-23 min: Ramp from 30% to 40% B (Very shallow: 0.5% per min)
-
23-25 min: Wash at 95% B.
-
Visualizing the Energy Landscape (Graphviz)
Caption: Thermal energy overcomes the rotational barrier of the N-methylated amide bond, merging peaks.
References
- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
-
Sýkora, D., et al. (1997). "High-performance liquid chromatography and nuclear magnetic resonance study of linear tetrapeptides and octapeptides containing N-methylated amino acid residues." Journal of Chromatography A. (Validates the peak splitting phenomenon in N-methylated peptides).
-
Friebe, S., et al. (1994).[1] "High-performance liquid chromatographic separation of cis-trans isomers of proline-containing peptides." Journal of Chromatography A. (Foundational work on proline isomerization and HPLC).
-
Biotage. (2023).[5][6][7][8] "What do you do when your peptide synthesis fails? (Troubleshooting Deletion Sequences)." Biotage Blog. (Strategies for handling difficult couplings and resulting impurities).
-
Krokhin, O. V. (2026).[9] "Reversed-phase chromatography of peptides carrying non-canonical proline analogues." Journal of Chromatography A. (Recent data on hydrophobicity shifts of proline analogues).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
- 9. Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Boc-Protected Peptides
Welcome to the Advanced Applications Support Center. Subject: Troubleshooting & Optimization for Boc-Protected Peptide Analysis Ticket ID: BOC-MS-OPT-001 Assigned Scientist: Senior Application Specialist (Proteomics & Small Molecule Division)
Executive Summary
Analyzing tert-butyloxycarbonyl (Boc)-protected peptides presents a unique paradox in mass spectrometry. The Boc group is designed to be acid-labile for synthesis, yet most electrospray ionization (ESI) protocols rely on acidic mobile phases (e.g., 0.1% Formic Acid) to promote ionization. This conflict often leads to in-source decay (ISD) , where the protecting group is lost before the analyte reaches the collision cell, or neutral loss dominance , where fragmentation energy is consumed by Boc elimination rather than backbone sequencing.
This guide provides a self-validating workflow to stabilize Boc-ions, force informative fragmentation, and interpret the resulting spectral shifts.
Module 1: Ionization & Source Stability
Issue: "I see the deprotected peptide mass in my MS1 scan, not the Boc-protected parent." Root Cause: The Boc group is undergoing acid-catalyzed cleavage within the ESI source due to low pH mobile phases or excessive thermal/voltage energy.
The Mechanism of Instability
In the gas phase, the tert-butyl cation is a stable leaving group. Under standard ESI conditions (high temperature, acidic pH), the protonation of the carbamate carbonyl induces the elimination of isobutylene (2-methylprop-1-ene).
Protocol: "Soft" Ionization for Labile Groups
To retain the Boc group intact, you must minimize internal energy transfer during the ionization process.
| Parameter | Standard Peptide Setting | Boc-Optimized Setting | Rationale |
| Mobile Phase | 0.1% Formic Acid (pH ~2.7) | 10 mM Ammonium Acetate (pH ~6.5) | Reduces acid-catalyzed deprotection while maintaining ionization efficiency via |
| Desolvation Temp | 350°C - 500°C | 150°C - 200°C | Thermal energy drives the elimination of isobutylene. Lowering temp preserves the carbamate bond. |
| Cone/Fragmentor Voltage | 30V - 60V | 5V - 15V | High acceleration in the source region causes collisions with background gas (ISD). |
| Ionization Mode | ESI Positive | ESI Positive (or MALDI) | MALDI (using DHB matrix) is a "colder" process and often preserves Boc groups better than ESI. |
Self-Validation Step: Inject a known standard (e.g., Boc-Phe-Ala). If you observe a peak at
, your source energy is still too high. Tune voltage until the intactis the base peak.
Module 2: Fragmentation Dynamics (MS/MS)
Issue: "My MS/MS spectrum is dominated by a single peak (-56 Da or -100 Da) and shows no sequence ions." Root Cause: The "Boc Effect."[1] The activation energy required to cleave the Boc group is often lower than that required to cleave the peptide backbone amide bonds.
The Mobile Proton Model & Energy Partitioning
The fragmentation behavior depends heavily on the presence of basic residues (Arg, Lys, His).
-
Sequestered Proton (Arg/Lys present): The proton is locked on the side chain. Backbone cleavage requires high energy to mobilize the proton. The Boc group, being labile, fragments first.
-
Mobile Proton (No basic residues): The proton moves freely along the backbone. It can catalyze amide bond cleavage (
ions), but the Boc elimination channel remains a competitive "energy sink."
Diagram: The Competitive Fragmentation Pathway
The following logic flow illustrates why you might lose sequence coverage and how to regain it.
Caption: Figure 1. Competitive fragmentation channels. Pathway A (Boc loss) often outcompetes Pathway B (Sequencing) unless collision energy is optimized or MS3 is utilized.
Protocol: Overcoming the Neutral Loss
If your spectrum is dominated by the loss of isobutylene (-56 Da):
-
Increase Collision Energy (CE): You must "burn through" the labile Boc group to access the backbone cleavage channels.
-
Use MS3 (Pseudo-MS3):
-
Step 1: Isolate the parent ion.
-
Step 2: Apply low CE to generate the
(deprotected) species. -
Step 3: Isolate this fragment and fragment it again. This yields a standard peptide spectrum (b/y ions) without the interference of the Boc group.
-
Module 3: Data Interpretation & Sequencing
Issue: "I cannot identify the N-terminal residue."
Root Cause: In standard peptides, the
Mass Shift Reference Table
When interpreting Boc-peptide spectra, standard "unmodified" masses will not match. Use this shift table:
| Fragment Type | Mass Calculation | Notes |
| Precursor | The Boc group adds | |
| Neutral Loss 1 | Loss of Isobutylene ( | |
| Neutral Loss 2 | Loss of Boc group (Isobutylene + | |
| b-ions | All N-terminal fragments ( | |
| y-ions | Standard Mass | C-terminal fragments ( |
The "b1" Stabilization Phenomenon
Unlike free peptides, where the
-
Look for: A peak at
. -
Verification: Check for the Immonium ion of the first residue. Even if the
is missing, the immonium ion (low mass region) confirms the amino acid presence.
Module 4: Advanced Troubleshooting FAQs
Q: Can I use ETD (Electron Transfer Dissociation) for Boc-peptides?
A: Yes, and it is highly recommended.
ETD fragmentation is non-ergodic; it cleaves the
-
Benefit: ETD preserves labile PTMs and protecting groups. You will likely see the intact Boc group on the
-ion series, avoiding the neutral loss dominance seen in CID/HCD.
Q: How do I distinguish between N-terminal Boc and a side-chain Boc (e.g., Lys(Boc))? A:
-
Fragmentation Pattern: N-terminal Boc modifies the
-series. Side-chain Boc (on Lysine) modifies the -series if the Lysine is included in that fragment. -
Immonium Ions: A Lys(Boc) residue will generate a specific immonium ion at
(Lys immonium 101 + Boc 100) or a characteristic loss from the immonium ion.
Q: I suspect my Boc peptide is rearranging. Is this possible? A: Yes. Scrambling can occur via a succinimide intermediate if Asp/Asn residues are present. However, a specific "Boc migration" is rare in the gas phase compared to simple elimination. If you see mass confusion, ensure you are not observing t-butyl adducts formed during synthesis (incomplete scavenging).
References & Authority[2][3][4][5]
-
Fragmentation Mechanisms: Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews. (Authoritative review on the mobile proton model and competing fragmentation pathways).
-
Boc Neutral Loss: Harrison, A. G. (2009). Mass Spectrometry of Peptides. CRC Press. (Detailed energetics of Boc elimination vs. amide cleavage).
-
Source Optimization: Enke, C. G. (1997). The role of cone voltage in electrospray ionization. Analytical Chemistry. (Foundational text on in-source decay).
-
ETD Utility: Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. PNAS. (Evidence for ETD preserving labile groups).
-
Mobile Proton Model: Wysocki, V. H., et al. (2000). Mobile and localized protons: a framework for understanding peptide dissociation. Journal of Mass Spectrometry.
Sources
Validation & Comparative
(2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid vs other constrained amino acids
The following guide is a comprehensive technical analysis of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid, designed for researchers in peptide chemistry and drug discovery.
Executive Summary: The "Steric Lock" for Cis-Amide Stabilization
Product Identity: this compound
Common Name: Boc-trans-4-methyl-D-proline
Core Utility: Inducing C
In the toolkit of constrained amino acids, (2R,4S)-4-methylproline stands out as a "steric editor" of peptide secondary structure. Unlike proline (which fluctuates) or 4-fluoroproline (which is electronically driven), this residue uses the steric bulk of the 4-methyl group to force the pyrrolidine ring into a specific conformation. This guide compares its performance against standard and fluorinated alternatives, providing the data needed to select the right tool for beta-turn stabilization and proteolytic resistance.
Part 1: Structural & Conformational Mechanics
To deploy this building block effectively, one must understand the "Steric vs. Electronic" control mechanisms that differentiate it from other constrained analogs.
Stereochemical Definition
The (2R,4S) configuration places the carboxylic acid (at C2) and the methyl group (at C4) in a trans relationship across the pyrrolidine ring.
-
C2 (R): D-Proline configuration (inverted backbone stereochemistry relative to natural L-Pro).
-
C4 (S): Methyl group orientation.
The "Pucker-Switch" Mechanism
The pyrrolidine ring exists in equilibrium between two envelope conformations: C
-
Steric Control ((2R,4S)-4-MePro): The bulky methyl group prefers the pseudoequatorial position to minimize steric clash. In the trans isomer, this forces the ring into the C
-endo pucker. -
Consequence: The C
-endo pucker sterically crowds the trans amide state, thereby shifting the equilibrium toward the cis amide form ( increases).
This is the opposite of 4-fluoroproline, where the electronegative fluorine prefers the axial position (gauche effect), often driving the ring to C
Graphviz Diagram 1: Conformational Energy Landscape
The following diagram illustrates the causal link between substituent nature (Steric vs. Electronic), Ring Pucker, and Amide Bond Geometry.
Caption: Mechanistic pathway showing how the (2R,4S)-methyl substituent enforces C
Part 2: Comparative Performance Data
This table contrasts this compound with its key alternatives. Use this to select the correct analog for your specific design constraint.
| Feature | (2R,4S)-4-Me-Pro (Target) | L-Proline (Baseline) | (2S,4R)-4-F-Pro (Electronic) | Aib ( |
| Backbone Chirality | D (R) | L (S) | L (S) | Achiral |
| Ring Pucker Pref. | C | Mixed (Endo/Exo) | C | N/A (Helix inducer) |
| Amide Preference | Cis-Inducing | Trans (~80%) | Trans-Stabilizing | Helix ( |
| Hydrophobicity | High (Methyl group) | Moderate | Low (Polar C-F bond) | High |
| Metabolic Stability | Excellent (D-isomer + steric) | Poor | Good | Excellent |
| Primary Application | Type VI | General Linker | Collagen mimics, PPII helices | Helical staples |
Key Experimental Insights
-
Cis/Trans Ratio: While L-Proline typically exhibits a
of ~0.2-0.3 in water, 4-methylproline analogs favoring C -endo puckering can shift this ratio significantly, often doubling the population of the cis conformer depending on the solvent and adjacent residues. -
Solubility: The methyl group increases lipophilicity (
). This is advantageous for cell-permeable peptides but may require modification of purification gradients (higher % ACN needed for elution compared to Pro/Hyp analogs). -
Proteolytic Resistance: The combination of D-stereochemistry (2R) and the 4-methyl steric block renders the preceding peptide bond virtually uncleavable by standard mammalian proteases (e.g., chymotrypsin, trypsin).
Part 3: Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Coupling
Due to the steric hindrance of the 4-methyl group and the N-alkylated nature of the proline ring, coupling requires high-efficiency reagents.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for difficult sequences.
Protocol:
-
Resin Swelling: Swell resin in DMF for 30 min.
-
Activation: Dissolve This compound (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in minimal DMF. Activate for 30-60 seconds.
-
Note: Pre-activation minimizes racemization, though D-amino acids are less prone to epimerization during coupling than L-isomers.
-
-
Coupling: Add activated solution to resin.[1] Shake at room temperature for 2 hours .
-
Standard Proline coupling is usually 45 min; extend to 2h for 4-Me-Pro.
-
-
Monitoring (Critical): Standard Kaiser test (Ninhydrin) is ineffective for proline secondary amines.
-
Deprotection: Standard TFA cleavage for Boc chemistry or Piperidine for Fmoc (if using Fmoc variant). Note: The title product is Boc-protected, implying Boc-SPPS or solution phase usage.
CD Spectroscopy for Conformational Validation
To verify the induction of a turn or specific structure:
-
Sample Prep: Dissolve purified peptide in Phosphate Buffer (pH 7) and TFE (Trifluoroethanol) mixtures (0%, 50%, 100% TFE) to probe structural propensity.
-
Wavelength Scan: 190 nm – 260 nm.
-
Signature Analysis:
-
Type VI
-turn (Cis-Pro): Look for a distinctive exciton couplet or shifts in the 200-230 nm region differing from the standard random coil minimum at 198 nm. -
Polyproline II (PPII): Strong minimum at ~200 nm and weak maximum at ~225 nm. (2R,4S)-MePro should disrupt PPII helices (which require trans-amide) and promote compact turns.
-
Graphviz Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for incorporating (2R,4S)-4-methylproline, emphasizing the critical Isatin test for secondary amines.
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability.[3][4] Annual Review of Biochemistry, 78, 929–958. (Mechanisms of proline puckering and gauche effect). [Link]
-
Newberry, R. W., & Raines, R. T. (2016). The n→π* Interaction.[3] Accounts of Chemical Research, 50(8), 1838–1846. (Electronic influence on amide bond geometry). [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. (Coupling protocols for hindered amino acids). [Link]
Sources
Comparative Guide: Validation of Enantiomeric Purity for (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic Acid
[1]
Executive Summary & Strategic Context
The validation of enantiomeric purity for (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid is a critical checkpoint in peptide synthesis and drug discovery.[1] As a conformationally constrained proline analog, its stereochemical integrity directly dictates the secondary structure (e.g.,
This guide objectively compares the Direct Normal-Phase Chiral HPLC Method (utilizing Amylose-based CSPs) against alternative workflows such as Derivatization-based Analysis and Reversed-Phase Chiral HPLC .[1]
The Verdict: While derivatization offers higher sensitivity, the Direct Normal-Phase Method on an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA) is the superior standard for routine validation.[1] It eliminates the risk of process-induced racemization and provides baseline resolution (
The Stereochemical Challenge
The target molecule contains two chiral centers (C2 and C4), resulting in four distinct stereoisomers.[2] A robust method must distinguish the target (2R,4S) from its enantiomer (2S,4R) and its diastereomers (2R,4R and 2S,4S).
Stereoisomer Landscape[1]
-
Target: this compound (Trans-isomer)
-
Enantiomer (Critical Impurity): (2S,4R)
-
Diastereomers: (2R,4R) and (2S,4S) (Cis-isomers)[1]
Figure 1: Stereochemical relationship map. The primary analytical challenge is resolving the enantiomeric pair (2R,4S vs 2S,4R).
Comparative Analysis: Direct Method vs. Alternatives
Primary Recommendation: Direct Normal-Phase HPLC
This method utilizes a polysaccharide-based Chiral Stationary Phase (CSP) with an acidic mobile phase modifier.[1]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).[1]
-
Mobile Phase: n-Hexane / Ethanol / TFA (Trifluoroacetic acid).[1]
-
Mechanism: Hydrogen bonding and
- interactions between the carbamate groups of the CSP and the Boc-amine/Carboxyl groups of the analyte.
Alternative A: Derivatization (Methyl Esterification)
Converting the carboxylic acid to a methyl ester before analysis.
-
Pros: Improved peak shape; compatible with GC-MS.
-
Cons: High Risk. Acid-catalyzed esterification can induce racemization at the C2 position, creating false positives for impurities.[1] Adds 2+ hours to workflow.
Alternative B: Reversed-Phase Chiral HPLC
Using columns like Chiralpak AD-RH or ZWIX with aqueous buffers.[1]
-
Pros: Compatible with LC-MS (ESI).
-
Cons: Lower resolution for structural isomers compared to Normal Phase.[1] Strong hydrophobic retention often leads to broader peaks for Boc-protected species.[1]
Performance Matrix
| Feature | Direct Normal-Phase (Recommended) | Derivatization (Methyl Ester) | Reversed-Phase Chiral |
| Resolution ( | High (> 2.5) | High (> 3.[1]0) | Moderate (1.5 - 2.[1]0) |
| Sample Prep Time | < 5 mins (Dissolve & Shoot) | > 2 hours (React & Workup) | < 5 mins |
| Integrity Risk | None | High (Racemization) | Low |
| Sensitivity | Moderate (UV 210 nm) | High (UV/FID) | High (MS Compatible) |
| Column Life | High (if dedicated) | Moderate | Moderate (pH sensitive) |
Detailed Experimental Protocol (Self-Validating)
This protocol is designed for the Chiralpak AD-H (or IA) column.[1][3] The use of TFA is non-negotiable to suppress the ionization of the carboxylic acid, ensuring sharp peaks.
Materials & Equipment[1][4][5]
-
HPLC System: Agilent 1260/1290 or Waters Alliance with DAD/VWD.
-
Column: Chiralpak AD-H (5
m, 4.6 x 250 mm) or Chiralpak IA (Immobilized).[1] -
Solvents: HPLC Grade n-Hexane, Ethanol (EtOH), Trifluoroacetic Acid (TFA).[1]
Optimized Method Parameters[1][5]
| Parameter | Setting | Rationale |
| Mobile Phase | n-Hexane : Ethanol : TFA (90 : 10 : 0.1 v/v/v) | Ethanol provides better mass transfer than IPA for this molecule.[1] TFA suppresses -COOH ionization.[1] |
| Flow Rate | 1.0 mL/min | Optimal Van Deemter efficiency for 5 |
| Temperature | 25°C | Lower temperature enhances enantioselectivity via enthalpy control.[1] |
| Detection | UV @ 210 nm | Carbonyl groups (Boc, COOH) absorb here.[1] 254 nm is too weak (no aromatic ring).[1] |
| Injection Vol | 10 | Prevent column overload which causes peak fronting. |
| Run Time | 20 - 25 min | Ensure elution of all 4 isomers. |
Step-by-Step Workflow
-
Preparation of Mobile Phase:
-
System Equilibration:
-
Flush column with mobile phase for 45 mins at 1.0 mL/min.
-
Verify baseline stability at 210 nm.
-
-
Standard Preparation (Racemic Mix):
-
Dissolve approx. 1 mg of racemic (or spiked) sample in 1 mL of Mobile Phase .
-
Critical: Do not dissolve in pure Ethanol; solvent mismatch will ruin peak shape.[1]
-
-
Data Acquisition:
-
Inject the racemic standard to establish retention times (
). -
Inject the pure (2R,4S) sample.
-
-
System Suitability Check:
Validation Logic & Troubleshooting
Method Development Decision Tree
Use this logic flow to adapt the method if the standard protocol fails (e.g., due to matrix interference).
Figure 2: Method optimization logic. Switching alcohol modifier is the first line of defense before changing columns.
Representative Validation Data (Expected)
| Parameter | Acceptance Criteria | Typical Result |
| Selectivity ( | 1.3 - 1.5 | |
| Resolution ( | 2.2 | |
| Tailing Factor | 1.1 (due to TFA) | |
| LOD | S/N | 0.05% area |
| Linearity ( | 0.9998 |
Causality & Troubleshooting
-
Issue: Broad/Tailing Peaks.
-
Issue: Split Peaks.
-
Issue: Retention Time Drift.
-
Cause: Temperature fluctuation or water uptake in Ethanol.[1]
-
Fix: Use a column oven (25°C) and keep solvent bottles capped.
-
References
-
Zhang, T., et al. Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.[1] Journal of Chromatography A, 2006. Link
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.Link
-
Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC.[1]Link
-
ICH Expert Working Group. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
conformational effects of 4-methylproline in peptides compared to proline
Executive Summary
For researchers in peptide drug discovery, proline is both a structural linchpin and a source of conformational heterogeneity. While native proline exists in a dynamic equilibrium between ring puckers (
This guide details how the stereochemical installation of a methyl group at the 4-position dictates ring puckering through steric constraints—distinct from the stereoelectronic effects seen in 4-fluoroproline or 4-hydroxyproline. By selecting the correct diastereomer—(2S,4S) or (2S,4R)—you can deterministically stabilize secondary structures ranging from collagen triple helices to
Conformational Mechanics: The "Methyl Switch"
To effectively use 4-MePro, one must understand the causal link between the 4-position substituent, the ring pucker, and the peptide backbone geometry (
The Steric vs. Stereoelectronic Reversal
A critical distinction exists between 4-MePro and electronegative analogues like 4-hydroxyproline (Hyp) or 4-fluoroproline (Flp).[1]
-
Hyp/Flp (Stereoelectronic Control): The gauche effect drives the electronegative substituent to the pseudo-axial position. Thus, (4R)-Hyp favors
-exo. -
4-MePro (Steric Control): The bulky methyl group prefers the pseudo-equatorial position to minimize steric clash. This reverses the stereochemical preference relative to Hyp.
| Analogue | Stereochemistry | Dominant Force | Preferred Pucker | Backbone Effect |
| Proline | (2S) | None (Dynamic) | Mixed (slight endo bias) | Flexible |
| (2S,4S)-4-MePro | Cis-Methyl | Steric (Equatorial) | Stabilizes Trans amide; PPII Helix | |
| (2S,4R)-4-MePro | Trans-Methyl | Steric (Equatorial) | Promotes Cis amide; |
Impact on Amide Bond Geometry ( )
The ring pucker directly influences the energetic barrier of the preceding peptide bond (
-
-exo (4S-MePro): Lengthens the distance between the
protons and the preceding carbonyl, strongly favoring the trans isomer ( ). -
-endo (4R-MePro): Places the
protons closer to the preceding carbonyl, increasing the steric bulk of the trans state and relatively stabilizing the cis isomer (lowering to < 3).
Application Guide: Structural Engineering
Stabilizing Polyproline II (PPII) and Collagen Mimetics
The collagen triple helix requires a repeating Xaa-Yaa-Gly sequence.[2][3]
Inducing -Turns
Type VI
-
Recommendation: Incorporate (2S,4R)-4-methylproline .[3][4][5] The bias toward the
-endo pucker increases the population of the cis amide rotamer, facilitating turn formation in cyclic peptides or hairpin loops.
Visualization: Conformational Logic Flow
The following diagram illustrates the decision matrix for selecting the correct 4-MePro isomer based on the desired structural outcome.
Figure 1: Decision tree for selecting (2S,4S)- vs (2S,4R)-4-methylproline based on structural requirements.
Experimental Protocols
NMR Determination of Pucker and
This protocol validates the conformational bias of your modified peptide.
Reagents & Equipment:
-
Peptide sample (2-5 mM) in
or . -
600 MHz (or higher) NMR Spectrometer.
Workflow:
-
1D
NMR Acquisition:-
Acquire a standard 1D proton spectrum with sufficient scans (NS=64) to resolve minor isomers.
-
Cis/Trans Ratio: Integrate the
resonances. The trans isomer typically resonates upfield (4.4–4.7 ppm) relative to the cis isomer (4.7–5.0 ppm) in water, though this can invert in organic solvents. Calculate .
-
-
Pucker Analysis (
Coupling):-
Analyze the splitting pattern of the
proton. -
-endo (4R-MePro): Expect
Hz (Pseudo-triplet). -
-exo (4S-MePro): Expect distinct couplings, e.g.,
Hz (large) and Hz (small), appearing as a doublet of doublets (dd).
-
-
NOESY Validation (Optional):
-
Run a 2D NOESY (mixing time 300-500 ms).
-
Trans isomer: Strong NOE between
and . -
Cis isomer: Strong NOE between
and .
-
CD Spectroscopy for Secondary Structure
Workflow:
-
Prepare peptide at 50 µM in 10 mM phosphate buffer (pH 7.4).
-
Scan 190–260 nm at 20°C.
-
Interpretation:
-
PPII Helix: Strong negative band at ~200 nm; weak positive band at ~225 nm. (Enhanced by 4S-MePro).
-
Random Coil: Negative band at ~195 nm; very weak/absent positive band at 225 nm.
-
-
Thermal Denaturation (
): Monitor ellipticity at 225 nm while heating (0.5°C/min) from 5°C to 80°C.
Summary Comparison Table
| Feature | Proline (Pro) | (2S,4S)-4-Methylproline | (2S,4R)-4-Methylproline |
| Ring Pucker | Dynamic Equilibrium | Locked | Locked |
| Key Driver | N/A | Steric (Methyl Equatorial) | Steric (Methyl Equatorial) |
| ~3.0 - 4.0 | > 5.0 (Strong Trans) | < 2.5 (Shift toward Cis) | |
| Collagen Role | Destabilizing in X/Y | Stabilizer (Yaa pos) | Stabilizer (Xaa pos) |
| Best Application | General linker | PPII helices, Collagen |
References
-
Conformational landscape of substituted prolines. Biophysical Reviews, 2020.
-
Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Biochemistry, 2008.
-
The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 2018.
-
Conformational preferences of the 2-methylproline residue and its role in stabilizing β-turn and polyproline II structures. New Journal of Chemistry, 2013.
-
Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues. Organic Letters, 2008.
Sources
- 1. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Stereochemical Imperative: A Comparative Guide to the Biological Impact of 4-Methylproline Diastereomers in Peptides
For researchers, scientists, and drug development professionals, the nuanced world of peptide design hinges on precision. The seemingly subtle alteration of a single stereocenter can cascade into profound changes in conformation, stability, and ultimately, biological function. This guide delves into the critical role of stereochemistry at the C4 position of proline, specifically comparing the biological impact of incorporating (2S,4R)-4-methylproline (4R-Mep) versus (2S,4S)-4-methylproline (4S-Mep) into peptide scaffolds. By synthesizing technical data and field-proven insights, we will explore the causal relationships between stereochemistry, peptide structure, and bioactivity, providing a framework for the rational design of more potent and specific peptide-based therapeutics.
The Foundational Role of Proline and the Power of C4-Substitution
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, making it a crucial determinant of secondary structure and protein folding.[1] The pyrrolidine ring restricts the peptide backbone's torsional angles (phi, ψ), often inducing turns or kinks in the polypeptide chain.[1] However, the proline ring itself is not rigid; it exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo. The stereochemistry of substituents at the C4 position can powerfully bias this equilibrium, thereby pre-organizing the peptide backbone into a desired conformation.
The strategic placement of a methyl group at the C4 position of proline introduces a steric bias that influences the pyrrolidine ring pucker. This, in turn, dictates the overall conformation and subsequent biological activity of the peptide. The two diastereomers, (2S,4R)-4-methylproline and (2S,4S)-4-methylproline, impose distinct conformational preferences, making them valuable tools for peptide engineers.
Conformational Dichotomy: (2S,4R)-Mep vs. (2S,4S)-Mep
The core difference between the two diastereomers lies in the orientation of the methyl group and its influence on the pyrrolidine ring pucker.
-
(2S,4R)-4-Methylproline (4R-Mep): In the (4R) configuration, the methyl group is in a trans relationship to the carboxyl group. This stereoisomer generally favors a Cγ-endo pucker. This conformation is often associated with more extended peptide structures.
-
(2S,4S)-4-Methylproline (4S-Mep): Conversely, the (4S) configuration places the methyl group cis to the carboxyl group. This arrangement promotes a Cγ-exo pucker, which is crucial for stabilizing specific secondary structures like the polyproline II (PPII) helix, a key motif in many protein-protein interactions.
This fundamental difference in conformational preference is the root of their divergent biological impacts.
Caption: A typical experimental workflow for comparing the biological impact of 4-methylproline stereoisomers.
Stereoselective Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for preparing peptides containing 4-methylproline. [2] Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling:
-
Deprotect the resin's amino group using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent such as HBTU/DIPEA in DMF.
-
-
Chain Elongation (Iterative Cycles):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-(2S,4R)-Mep-OH or Fmoc-(2S,4S)-Mep-OH, using HBTU/DIPEA in DMF. Monitor coupling efficiency with a Kaiser test.
-
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Conformational Analysis
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and effective method for assessing the secondary structure of peptides in solution. [3][4] Protocol: CD Spectroscopy for Secondary Structure Analysis
-
Sample Preparation: Dissolve the purified peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup:
-
Use a quartz cuvette with a 1 mm path length.
-
Set the spectrophotometer to scan from 190 to 260 nm.
-
Acquire spectra at a controlled temperature (e.g., 25°C).
-
-
Data Acquisition:
-
Record the CD spectrum of the buffer as a baseline.
-
Record the CD spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. A strong positive peak around 228 nm is characteristic of a PPII helix, which would be expected to be more pronounced in peptides containing (2S,4S)-Mep.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed atomic-level information about peptide conformation and dynamics. [5] Protocol: 2D NMR for Conformational Analysis
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffered solution) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a series of 2D NMR spectra, including TOCSY (to assign spin systems) and NOESY (to identify through-space proximities between protons).
-
Key NOEs to analyze include those between the proline Hδ protons and the preceding residue's Hα proton, which are indicative of the cis/trans isomerism of the Xaa-Pro bond.
-
-
Data Analysis:
-
Assign all proton resonances.
-
Identify and quantify NOE cross-peaks. The pattern and intensity of NOEs involving the 4-methylproline residue will reveal the preferred ring pucker and its influence on the local peptide conformation.
-
Use the derived distance restraints to calculate a family of 3D structures.
-
Biological Activity Assays
Receptor Binding Assay
This assay measures the affinity of the peptide for its target receptor. [1][6] Protocol: Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Use a radiolabeled ligand known to bind to the receptor.
-
-
Assay:
-
Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide (containing either 4R-Mep or 4S-Mep).
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the bound from unbound radioligand (e.g., by rapid filtration).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor peptide to determine the IC₅₀ value, from which the binding affinity (Ki) can be calculated. A lower Ki value indicates higher binding affinity.
Conclusion: The Senior Application Scientist's Perspective
The stereochemistry at the C4 position of proline is not a mere structural footnote; it is a powerful design element that can be leveraged to rationally engineer peptides with enhanced biological properties. The choice between (2S,4R)-4-methylproline and (2S,4S)-4-methylproline should be a deliberate one, guided by a hypothesis about the desired bioactive conformation of the peptide.
-
For stabilizing PPII helices and promoting pre-organization for binding to proline-rich domains, (2S,4S)-Mep is the superior choice.
-
For inducing more extended conformations or exploring alternative structural landscapes, (2S,4R)-Mep offers a valuable alternative.
By integrating computational modeling with the robust experimental workflows outlined in this guide, researchers can systematically evaluate the impact of 4-methylproline stereochemistry and accelerate the development of next-generation peptide therapeutics. The investment in understanding and applying these fundamental principles of stereochemical control will undoubtedly yield significant returns in the pursuit of more potent, selective, and stable peptide drugs.
References
-
Classification of bioactive peptides: a comparative analysis of models and encodings. (2023). Journal of Cheminformatics. [Link]
-
A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. (2022). Organic & Biomolecular Chemistry. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. (2013). Journal of the American Chemical Society. [Link]
-
L-Proline, 2-methyl-. (n.d.). Organic Syntheses. [Link]
-
Supporting Information A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin. (n.d.). The Royal Society of Chemistry. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]
-
A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. (2022). Organic & Biomolecular Chemistry. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. (n.d.). Nature Protocols. [Link]
-
4-Methylproline guided natural product discovery: co-occurrence of 4-hydroxy- and 4-methylprolines in nostoweipeptins and nostopeptolides. (2014). Journal of Natural Products. [Link]
-
Inhibition of dipeptidyl peptidase IV (DPP-IV) by proline containing casein-derived peptides. (2015). Food Chemistry. [Link]
-
An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. (2015). Journal of Visualized Experiments. [Link]
-
Multiple gas-phase conformations of proline-containing peptides: Is it always cis/trans isomerization?. (2016). International Journal of Mass Spectrometry. [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. (2018). Frontiers in Chemistry. [Link]
-
Conformational analysis of small peptides by circular dichroism. (n.d.). Digital Commons @ Southern University and A&M College. [Link]
-
cis-trans Peptide-Bond Isomerization in α -Methylproline Derivatives. (2025). ResearchGate. [Link]
-
Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. (2016). Drug Design, Development and Therapy. [Link]
-
Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]
-
A Specific and Sensitive Enzymatic Assay for the Quantitation of L-Proline. (2020). Frontiers in Plant Science. [Link]
-
Molecular basis for Proline- and Arginine-Rich Peptide inhibition of proteasome. (n.d.). Journal of Biological Chemistry. [Link]
-
New Insights into Bioactive Peptides: Design, Synthesis, Structure–Activity Relationship. (2024). International Journal of Molecular Sciences. [Link]
-
Circular Dichroism Spectroscopy - Secondary Structure Estimation Calibration Model. (2020). YouTube. [Link]
-
A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). Groupe Français des Peptides et des Protéines - GFPP. [Link]
-
ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. (2022). YouTube. [Link]
-
Classification of bioactive peptides: A systematic benchmark of models and encodings. (2023). Computers in Biology and Medicine. [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
A Senior Application Scientist's Guide to Alternative Protecting Groups for 4-Methylproline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the incorporation of non-canonical amino acids like 4-methylproline offers a gateway to novel therapeutics with enhanced conformational stability and biological activity. The methyl group at the C4 position of the proline ring introduces significant steric bulk, which can profoundly influence peptide structure and function. However, this same structural feature presents unique challenges for its chemical manipulation, particularly concerning the protection of the secondary amine. This guide provides an in-depth comparison of alternative protecting groups for 4-methylproline, moving beyond a simple catalog to offer field-proven insights and actionable experimental protocols.
The Challenge: Steric Hindrance and Conformational Rigidity
The pyrrolidine nitrogen of 4-methylproline is a sterically hindered secondary amine. This steric congestion can significantly impede the introduction and cleavage of protecting groups, as well as the subsequent coupling reactions during solid-phase peptide synthesis (SPPS). Furthermore, the choice of the N-terminal protecting group can influence the cis-trans isomerization of the Xaa-4-MePro peptide bond, a critical determinant of the final peptide's three-dimensional structure. Therefore, the selection of a protecting group for 4-methylproline is not merely a matter of tactical convenience but a strategic decision that impacts the entire synthetic workflow and the properties of the target molecule.
Comparative Analysis of Protecting Groups for 4-Methylproline
The ideal protecting group for 4-methylproline should offer a balance of facile introduction, robust stability under various reaction conditions, and clean, high-yielding cleavage without inducing racemization. Here, we compare the most common and several alternative protecting groups.
| Protecting Group | Structure | Introduction Conditions | Stability | Cleavage Conditions | Key Advantages | Potential Drawbacks for 4-Methylproline |
| Fmoc (9-Fluorenyl-methyloxycarbonyl) | Fmoc-OSu or Fmoc-Cl, aq. NaHCO₃ or Na₂CO₃, dioxane/water | Base-labile, stable to mild acid and hydrogenolysis | 20-50% Piperidine in DMF | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu); UV-active for reaction monitoring. | Steric hindrance can slow down both introduction and cleavage. Potential for aggregation in long sequences.[1] | |
| Boc (tert-Butoxycarbonyl) | Boc₂O, NaOH or Et₃N, various solvents | Acid-labile, stable to base and hydrogenolysis | Strong acids (e.g., TFA, HCl in dioxane) | Robust and well-established; less expensive than Fmoc derivatives.[] Repetitive acid treatment can reduce aggregation.[3] | Requires harsh acidic conditions for cleavage, limiting its use with acid-sensitive moieties. | |
| Cbz (Carboxybenzyl) | Cbz-Cl, aq. base or Schotten-Baumann conditions | Stable to acid and base | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH) | Orthogonal to both Fmoc and Boc strategies. | Hydrogenolysis may be incompatible with other functional groups (e.g., alkynes, alkenes, some sulfur-containing residues). | |
| Alloc (Allyloxycarbonyl) | Alloc-Cl or Alloc-OSu, aq. base | Stable to acid and base | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., morpholine, dimedone) | Orthogonal to Fmoc, Boc, and Cbz. Cleavage is under mild, neutral conditions. | Requires a specific palladium catalyst, which can sometimes be difficult to remove completely. | |
| Teoc (2-(Trimethylsilyl)ethoxycarbonyl) | Teoc-OSu, aq. base | Stable to mild acid and base, and hydrogenolysis | Fluoride ion sources (e.g., TBAF) | Orthogonal to most other protecting groups. Cleavage byproducts are volatile. | The protecting group itself is somewhat bulky. |
In-Depth Discussion and Mechanistic Considerations
Fmoc Strategy: The Fmoc group is the cornerstone of modern solid-phase peptide synthesis due to its mild, base-mediated cleavage.[][3] For 4-methylproline, the steric hindrance of the 4-methyl group can make the pyrrolidine nitrogen less nucleophilic, potentially requiring longer reaction times or the use of more reactive Fmoc reagents (e.g., Fmoc-Cl) for efficient protection. During SPPS, the repetitive piperidine treatments for Fmoc removal are generally well-tolerated. However, aggregation of the growing peptide chain can be exacerbated by the neutral state of the peptide-resin in the Fmoc/tBu strategy, which may be a concern for sequences rich in hydrophobic residues, including 4-methylproline.[1]
Boc Strategy: The Boc group, with its strong acid-lability, offers a classic and robust alternative.[3] The introduction of the Boc group onto 4-methylproline is typically straightforward. A key advantage of the Boc/Bzl strategy in SPPS is that the repetitive deprotection steps with TFA help to keep the peptide-resin protonated and swollen, which can disrupt inter-chain hydrogen bonding and mitigate aggregation issues that might arise with challenging sequences.[1][3] However, the major drawback is the harsh final cleavage step with HF or TFMSA, which restricts the use of many acid-sensitive side-chain protecting groups and linkers.
Cbz and Orthogonal Strategies: The Cbz group, removable by hydrogenolysis, provides an excellent orthogonal protecting group. This is particularly valuable in solution-phase synthesis or for the preparation of protected peptide fragments for subsequent condensation. Its stability to both acidic and basic conditions used for Boc and Fmoc removal, respectively, allows for complex synthetic designs.
The Alloc and Teoc groups represent further levels of orthogonality. The Alloc group's removal by palladium catalysis is exceptionally mild and specific, making it ideal for on-resin modifications of side chains while the N-terminus remains protected.[4] Similarly, the Teoc group's fluoride-lability offers another independent deprotection pathway.
Experimental Protocols
Protocol 1: Fmoc Protection of 4-Methylproline
-
Dissolution: Dissolve 4-methylproline (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc Reagent: Cool the solution to 0°C in an ice bath. Add a solution of Fmoc-OSu (1.05 eq) in dioxane dropwise while maintaining vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extraction and Purification: Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Fmoc-4-methylproline, which can be further purified by crystallization or chromatography.
Protocol 2: Boc Protection of 4-Methylproline
-
Dissolution: Suspend 4-methylproline (1.0 eq) in a mixture of dioxane and 1 M NaOH.
-
Addition of Boc Reagent: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the suspension.
-
Reaction: Stir the mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute with water and wash with hexane.
-
Extraction and Purification: Acidify the aqueous layer to pH 3 with a cold 1 M KHSO₄ solution. Extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give Boc-4-methylproline.
Protocol 3: Fmoc Deprotection of Fmoc-4-Methylproline-Peptide on Solid Support
-
Resin Swelling: Swell the Fmoc-4-methylproline-peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin.
-
Reaction: Agitate the mixture for 5-10 minutes at room temperature. Due to the potential for slower deprotection of the sterically hindered proline derivative, a second treatment for 10-15 minutes may be beneficial.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF to remove the dibenzofulvene-piperidine adduct and excess piperidine.
Visualization of Synthetic Workflows
Caption: Comparative workflows for Fmoc and Boc solid-phase peptide synthesis.
Caption: Orthogonality of common protecting groups in peptide synthesis.
An Alternative Strategy: Proline Editing
For complex peptides containing 4-methylproline, an elegant alternative to the use of pre-formed protected 4-methylproline is the "proline editing" approach.[4] This strategy involves the incorporation of 4-hydroxyproline into the peptide chain, followed by post-synthetic modification of the hydroxyl group to a methyl group. This can circumvent challenges associated with the direct coupling of sterically hindered 4-methylproline derivatives.
Conclusion and Future Perspectives
The choice of a protecting group for 4-methylproline is a critical decision that requires careful consideration of the overall synthetic strategy, the nature of the target peptide, and the potential for side reactions. While Fmoc and Boc remain the workhorses of peptide synthesis, the judicious use of orthogonal protecting groups like Cbz, Alloc, and Teoc provides the synthetic chemist with a powerful toolkit for the construction of complex and novel peptide architectures. As the demand for peptides with tailored properties continues to grow, the development of new protecting groups and synthetic methodologies that can efficiently handle sterically demanding residues like 4-methylproline will remain an active and important area of research.
References
-
Hughes, R. A., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(12), 4782–4795. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
performance of different chiral stationary phases for Boc-amino acid separation
Executive Summary
The separation of N-tert-butoxycarbonyl (Boc)-amino acids is a critical quality control step in peptide synthesis and drug development. Unlike simple racemates, Boc-amino acids possess a bulky carbamate protecting group and a free carboxylic acid moiety (unless esterified), creating unique steric and electronic challenges.
This guide evaluates the performance of the three dominant Chiral Stationary Phase (CSP) classes—Polysaccharide Derivatives , Macrocyclic Glycopeptides , and Pirkle-type (Brush) —specifically for Boc-amino acid resolution.
Key Insight: While Amylose-based polysaccharides (e.g., Chiralpak IA/AD) are the industry standard for general screening in Normal Phase, Macrocyclic Glycopeptides (e.g., Chirobiotic T) in Polar Organic Mode often offer superior selectivity and speed for underivatized Boc-amino acids due to their specific ionic interaction mechanisms.
Mechanistic Landscape & Performance Comparison
Polysaccharide-Based CSPs (Amylose & Cellulose)
These columns rely on the formation of inclusion complexes within the helical grooves of the polymer, stabilized by hydrogen bonding and
-
Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD, IA): [1]
-
Performance: Generally the "first-choice" column. The helical structure of amylose is more open than cellulose, often accommodating the bulky Boc-group better.
-
Immobilized (IA) vs. Coated (AD): Immobilized phases are preferred for Boc-amino acids because they allow the use of "non-standard" solvents (like DCM or THF) to improve solubility without stripping the selector.
-
-
Cellulose Tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD, IB):
-
Performance: Complementary to Amylose.[2] Often exhibits higher resolution (
) for aromatic Boc-amino acids (e.g., Boc-Phe, Boc-Trp) due to rigid structure but can struggle with aliphatic side chains compared to Amylose.
-
Macrocyclic Glycopeptide CSPs (Teicoplanin)[4][5][6][7]
-
Teicoplanin (e.g., Chirobiotic T):
-
Performance: Exceptional for free carboxylic acid forms of Boc-amino acids.
-
Mechanism: Operates via a "lock-and-key" mechanism where the analyte's carboxyl group interacts ionically with the amine on the CSP, while the Boc group fits into a hydrophobic pocket.
-
Advantage: Works in Polar Organic Mode (POM) (100% MeOH or MeCN with additives), which significantly reduces run times and backpressure compared to Normal Phase.
-
Comparative Data Summary
| Feature | Polysaccharide (Amylose/IA) | Polysaccharide (Cellulose/OD) | Macrocyclic Glycopeptide (Teicoplanin) |
| Primary Mode | Normal Phase (Hexane/IPA) | Normal Phase (Hexane/IPA) | Polar Organic Mode (MeOH/Acid/Base) |
| Boc-Selectivity | High (Broad Spectrum) | High (Aromatic Specific) | Very High (Ionic Interaction) |
| Sample Solubility | Moderate (Hexane limits solubility) | Moderate | Excellent (Methanol based) |
| Throughput | Moderate | Moderate | High (Low viscosity) |
| Acid Tolerance | Requires TFA/AcOH additive | Requires TFA/AcOH additive | Robust; Acid/Base essential |
Technical Visualizations
Decision Logic for Column Selection
The following diagram illustrates the logical flow for selecting the optimal CSP based on the specific properties of the Boc-amino acid.
Figure 1: Decision tree for selecting Chiral Stationary Phases based on analyte acidity and solubility.
Method Development Workflow
This workflow details the screening process to ensure self-validating results.
Figure 2: Step-by-step screening workflow for Boc-amino acid separation.
Experimental Protocols
Protocol A: Polysaccharide Screen (Normal Phase)
Best for: General screening of Boc-amino acids with moderate solubility in hexane.
-
Mobile Phase Preparation:
-
Mix n-Hexane and Isopropanol (IPA) in a 90:10 ratio (v/v).
-
Critical Additive: Add 0.1% Trifluoroacetic Acid (TFA) .
-
Why? The acidic additive suppresses the ionization of the free carboxylic acid, preventing peak tailing and ensuring the analyte interacts with the CSP in a neutral state.
-
-
Column Conditioning:
-
Flush column (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm) with 20 column volumes of mobile phase at 1.0 mL/min.
-
-
Sample Injection:
-
Dissolve sample at 1.0 mg/mL in the mobile phase. If insoluble, use a minimal amount of DCM, then dilute with mobile phase.
-
Inject 5-10 µL.
-
-
Detection:
-
UV at 210 nm (amide bond) and 254 nm (if aromatic).
-
Protocol B: Macrocyclic Glycopeptide Screen (Polar Organic Mode)
Best for: Polar Boc-amino acids, high-throughput requirements, or samples insoluble in hexane.
-
Mobile Phase Preparation:
-
Base Solvent: 100% Methanol (HPLC Grade) .
-
Additives: Add 0.1% Triethylamine (TEA) and 0.1% Acetic Acid .
-
Why? This "Polar Organic Mode" creates a specific ionic environment.[3] The acid/base ratio controls the ionization state of both the Teicoplanin selector and the Boc-amino acid, optimizing the ionic "tethering" mechanism.
-
-
Column Conditioning:
-
Flush Chirobiotic T column with mobile phase for 15 mins at 1.0 mL/min.
-
-
Optimization:
-
If retention is too low, switch solvent to Acetonitrile/Methanol (50:50) to decrease solvent strength.
-
If resolution is poor, adjust the Acid/Base ratio (e.g., increase Acid to 0.2% for stronger retention of acidic analytes).
-
References
-
Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from [Link]
-
Ilisz, I., et al. (2021). Enantioseparation of chiral amines and amino acid esters on polysaccharide phenylcarbamates. Yakhak Hoeji. Retrieved from [Link]
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]
Sources
- 1. Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid
This guide provides essential safety and logistical information for the handling and disposal of (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid. As drug development professionals, our commitment to safety is paramount, ensuring both personal well-being and the integrity of our research. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to manage the risks associated with this compound.
Hazard Assessment and Chemical Profile
This compound is a white to off-white solid, chiral, Boc-protected amino acid derivative.[1] While comprehensive toxicological data for this specific molecule is not widely published, a thorough risk assessment can be constructed by examining its structural components: a carboxylic acid and a Boc-protected pyrrolidine ring.
Based on data from structurally similar compounds, the primary hazards are identified as:
| Hazard Type | Description | Rationale & Causality |
| Eye Irritation | Causes serious eye irritation.[2][3] | The carboxylic acid moiety can be corrosive, and fine solid particles can cause significant mechanical and chemical irritation upon contact with the eyes. |
| Skin Irritation | Causes skin irritation.[3] | Prolonged contact with the acidic compound can lead to localized redness, inflammation, or dermatitis. |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[3][4] | Fine particulates can irritate the mucous membranes of the respiratory tract. Minimizing dust generation is a critical control measure.[4] |
It is crucial to handle this compound with the understanding that its hazards have not been exhaustively investigated.[5] Therefore, adherence to good laboratory hygiene and the use of appropriate personal protective equipment (PPE) are mandatory.[5]
Core Directive: Personal Protective Equipment (PPE) Protocol
Engineering controls, such as fume hoods, are the first line of defense.[4] All operations involving the handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][6]
Mandatory PPE Ensemble
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Tightly fitting chemical safety goggles with side-shields (conforming to NIOSH or EN 166 standards).[2][7] | Protects against airborne dust particles and accidental splashes. Standard safety glasses are insufficient. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory waste procedures. |
| Body Protection | A flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[2][3] |
| Respiratory Protection | Not required if handled exclusively within a fume hood. For spill cleanup or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator (e.g., N95 for dusts) is necessary.[3][7] | Ensures protection if primary engineering controls are breached or unavailable. |
Operational and Disposal Plans
A self-validating protocol relies on procedural consistency. The following steps provide a clear workflow for handling this compound from receipt to disposal.
Pre-Handling Operations
-
Verify Engineering Controls: Confirm the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble all Materials: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvents, glassware) and waste containers are present.
-
Don PPE: Put on all required PPE in the correct sequence (lab coat, then goggles, then gloves).
Step-by-Step Handling Protocol
-
Weighing: Carefully weigh the solid compound on a weigh boat inside the fume hood. Avoid any actions that could generate dust, such as dropping the container or rapid scraping.
-
Transfer: Gently transfer the weighed solid into the reaction vessel. If dissolving, add the solvent slowly to the solid to prevent splashing.
-
Post-Handling: After use, securely seal the primary container.[1][4]
-
Decontamination: Wipe down the work surface, spatula, and any other equipment with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning, taking care to not touch the outside of contaminated items. Wash hands thoroughly with soap and water after removing gloves.[3][4]
Disposal Plan
-
Contaminated Solids: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed container for solid hazardous chemical waste.[8]
-
Excess Reagent: Unused or waste this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[9]
-
Empty Containers: Manage empty containers as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.
Emergency Response Protocols
Spill Control
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess: If the spill is large or outside of a containment area, contact your institution's environmental health and safety (EHS) department.
-
Cleanup (for small, contained spills):
-
Ensure you are wearing the complete PPE ensemble, including respiratory protection if necessary.
-
Gently cover the spill with an inert absorbent material (e.g., sand, diatomaceous earth).[10][11]
-
Sweep or scoop the material into a designated hazardous waste container.[3] Avoid creating dust.
-
Decontaminate the spill area and all cleanup tools.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[2][5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and running water.[5] Seek medical attention if irritation develops or persists.[5] |
| Inhalation | Move the individual to fresh air immediately.[4][5] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Rinse mouth with water.[2] Do NOT induce vomiting.[5] Seek immediate medical attention. |
Visualization of Safety Workflow
The following diagram illustrates the logical flow from risk assessment to the completion of safe handling procedures.
Sources
- 1. (2S,4S)-N-Boc-4-Methylpyrrolidine-2-Carboxylic Acid | Properties, Uses, Safety, Supplier China [chemheterocycles.com]
- 2. echemi.com [echemi.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. anaspec.com [anaspec.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. fishersci.com [fishersci.com]
- 8. rwu.edu [rwu.edu]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
